molecular formula C9H10N2O B13008973 6-Ethoxy-5-methylnicotinonitrile

6-Ethoxy-5-methylnicotinonitrile

Cat. No.: B13008973
M. Wt: 162.19 g/mol
InChI Key: KPVFVLIVNQWUAY-UHFFFAOYSA-N
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Description

6-Ethoxy-5-methylnicotinonitrile is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Ethoxy-5-methylnicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Ethoxy-5-methylnicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

6-ethoxy-5-methylpyridine-3-carbonitrile

InChI

InChI=1S/C9H10N2O/c1-3-12-9-7(2)4-8(5-10)6-11-9/h4,6H,3H2,1-2H3

InChI Key

KPVFVLIVNQWUAY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C=C1C)C#N

Origin of Product

United States

Foundational & Exploratory

Chemical properties and structure of 6-Ethoxy-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold Analysis for Medicinal Chemistry & Drug Design

Executive Summary

6-Ethoxy-5-methylnicotinonitrile (CAS: 1355174-66-1) is a highly functionalized pyridine intermediate used critically in the synthesis of bioactive small molecules.[1][2][3] Characterized by a trisubstituted pyridine core, it features three distinct "handles" for chemical diversification: a nitrile group at C3, a methyl group at C5, and an ethoxy group at C6.

This architecture makes it a privileged scaffold in the development of kinase inhibitors (e.g., FGFR, CHK1) and anti-inflammatory agents . Its electronic properties are defined by the push-pull system between the electron-donating ethoxy group and the electron-withdrawing nitrile, facilitating unique reactivity patterns essential for late-stage lead optimization.

Chemical Identity & Physicochemical Profile[1][4][5][6][7][8]

PropertyData
IUPAC Name 6-Ethoxy-5-methylpyridine-3-carbonitrile
CAS Number 1355174-66-1
Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Appearance White to off-white crystalline solid
LogP (Predicted) ~2.3 (Moderate Lipophilicity)
H-Bond Acceptors 3 (Nitrile N, Pyridine N, Ether O)
H-Bond Donors 0
Rotatable Bonds 2
Topological Polar Surface Area 46.0 Ų

Structural Insight: The C3-cyano group serves as a masked carboxylic acid or amine (via reduction), while the C6-ethoxy group acts as a lipophilic anchor that can be displaced or modified to tune solubility and metabolic stability. The C5-methyl group provides steric bulk, often crucial for locking the conformation of the molecule within a protein binding pocket (e.g., inducing a "twist" to match a hydrophobic cleft).

Synthetic Methodology

The most robust industrial route to 6-Ethoxy-5-methylnicotinonitrile utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy. This protocol is preferred over direct cyanation of ethoxy-pyridines due to higher regioselectivity and yield.

Core Synthesis Protocol (SNAr)

Precursor: 6-Chloro-5-methylnicotinonitrile (CAS: 66909-33-9) Reagent: Sodium Ethoxide (NaOEt) Solvent: Anhydrous Ethanol

Mechanism:

The reaction proceeds via an addition-elimination mechanism. The electron-withdrawing nitrile group at C3 activates the C6 position, making it susceptible to nucleophilic attack by the ethoxide ion. The Meisenheimer complex intermediate collapses to expel the chloride leaving group.

Step-by-Step Protocol:
  • Preparation: Charge a dry reaction vessel with anhydrous ethanol (10 volumes) under N2 atmosphere.

  • Activation: Add sodium metal (1.1 eq) or solid NaOEt (1.1 eq) to generate the alkoxide in situ. Stir until fully dissolved.

  • Addition: Cool the solution to 0–5 °C. Slowly add 6-Chloro-5-methylnicotinonitrile (1.0 eq) portion-wise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.

    • Critical Checkpoint: Disappearance of the starting material peak at relative retention time (RRT) 1.0 is required before processing.

  • Workup: Quench the reaction with water (5 volumes). The product often precipitates directly. If not, extract with Ethyl Acetate (3x).

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if high purity (>99%) is required for biological assays.

Synthesis Pathway Visualization

SynthesisPath Start 6-Chloro-5-methylnicotinonitrile (CAS: 66909-33-9) Inter Meisenheimer Complex Start->Inter Nucleophilic Attack (0°C) Reagent Sodium Ethoxide (NaOEt / EtOH) Reagent->Inter Product 6-Ethoxy-5-methylnicotinonitrile (CAS: 1355174-66-1) Inter->Product -NaCl (Elimination)

Caption: SNAr pathway transforming the chloro-precursor to the target ethoxy-derivative via an addition-elimination mechanism.

Reactivity & Medicinal Chemistry Applications

Once synthesized, 6-Ethoxy-5-methylnicotinonitrile acts as a divergent intermediate. Its utility lies in the orthogonal reactivity of its functional groups.

Functional Group Transformations
  • Nitrile Hydrolysis (C3):

    • Acidic (HCl/AcOH): Converts -CN to the carboxylic acid (6-Ethoxy-5-methylnicotinic acid ). This is a bioisostere for benzoic acid derivatives in NSAID design.

    • Basic (NaOH/H2O2): Partial hydrolysis yields the primary amide, useful for H-bond donor interactions in enzyme active sites.

  • Nitrile Reduction:

    • Catalytic Hydrogenation (Raney Ni/H2): Yields the benzylamine analog, a key motif in GPCR ligands .

  • Ether Cleavage (C6):

    • BBr3 or HBr: Demethylation yields the pyridone tautomer (6-hydroxy-5-methylnicotinonitrile). Pyridones are classic scaffolds for mimicking peptide bonds in protease inhibitors.

Pharmacophore Mapping (SAR)

In kinase inhibitor design (e.g., FGFR inhibitors), the pyridine nitrogen often functions as the hinge binder (accepting a H-bond from the kinase backbone).

  • The Ethoxy Group: Occupies the hydrophobic "gatekeeper" pocket or solvent-exposed region, improving cellular permeability.

  • The Methyl Group: Restricts bond rotation, reducing the entropic penalty of binding.

Strategic Derivatization Map

ReactivityMap Core 6-Ethoxy-5-methylnicotinonitrile (Core Scaffold) Acid Nicotinic Acid Derivative (Bioisostere for NSAIDs) Core->Acid Hydrolysis (H+) Amine Benzylamine Analog (GPCR Ligand) Core->Amine Reduction (H2/Ni) Pyridone Pyridone Tautomer (Protease Inhibitor) Core->Pyridone Ether Cleavage (BBr3) Tetrazole Tetrazole Derivative (Metabolically Stable Acid) Core->Tetrazole Click Chem (NaN3)

Caption: Divergent synthesis map showing the conversion of the nitrile core into four distinct pharmacological classes.

Handling & Safety (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[5][4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ethoxy group is stable, but the nitrile can hydrolyze slowly if exposed to moisture over prolonged periods.

References

  • BLD Pharm. (2025). Product Monograph: 6-Ethoxy-5-methylnicotinonitrile (CAS 1355174-66-1).[1][2][3][6] Retrieved from

  • PubChem. (2025).[5][4] Compound Summary: 6-Chloro-5-methylnicotinonitrile (Precursor). National Library of Medicine. Retrieved from

  • BenchChem. (2025). Application Notes: Methyl 6-Ethoxy-5-methylnicotinate and Derivatives. Retrieved from

  • ChemSRC. (2025). CAS 1355174-66-1 Physicochemical Data. Retrieved from

Sources

An In-depth Technical Guide to 6-Ethoxy-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed technical overview of 6-ethoxy-5-methylnicotinonitrile, a substituted pyridine derivative of interest in chemical synthesis and drug discovery. While direct literature on this specific isomer is limited, this document synthesizes information from closely related structural analogs to provide a robust framework for its study and application. The principles and methodologies described herein are grounded in established organic chemistry and are intended for researchers, scientists, and professionals in drug development.

Introduction to Substituted Nicotinonitriles

Substituted pyridine rings are fundamental scaffolds in organic and medicinal chemistry. The unique electronic properties of the pyridine ring, combined with the reactivity of its substituents, make these compounds versatile building blocks for a wide array of complex molecules, including active pharmaceutical ingredients (APIs) and functional materials.[1][2] Nicotinonitriles, which are pyridines bearing a nitrile group at the 3-position, are particularly valuable intermediates due to the diverse chemical transformations the nitrile moiety can undergo.

This guide focuses on the specific isomer, 6-ethoxy-5-methylnicotinonitrile. The substitution pattern, featuring an electron-donating ethoxy group and a methyl group, significantly influences the reactivity of the pyridine core and provides distinct steric and electronic properties that can be leveraged in targeted synthesis.

Physicochemical Properties

The molecular structure of 6-ethoxy-5-methylnicotinonitrile dictates its fundamental chemical and physical properties. A summary of its key identifiers and calculated properties is presented below.

PropertyValueSource
Molecular Formula C9H10N2OCalculated
Molecular Weight 162.19 g/mol Calculated[2]
IUPAC Name 6-ethoxy-5-methylpyridine-3-carbonitrileIUPAC Nomenclature
Canonical SMILES CCOC1=NC=C(C=C1C)C#NCalculated

The chemical structure of 6-ethoxy-5-methylnicotinonitrile is depicted in the diagram below.

Figure 1: Chemical structure of 6-ethoxy-5-methylnicotinonitrile.

Synthesis and Methodology

A plausible synthetic route for 6-ethoxy-5-methylnicotinonitrile can be devised based on established methods for the synthesis of substituted pyridines. A common strategy involves the construction of the pyridine ring from acyclic precursors or the modification of a pre-existing pyridine scaffold.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the ethoxy group, suggesting a precursor such as 6-chloro-5-methylnicotinonitrile. The chloro-substituted pyridine can then be subjected to nucleophilic aromatic substitution with sodium ethoxide. The 6-chloro-5-methylnicotinonitrile itself can be synthesized from simpler starting materials.

G Target 6-Ethoxy-5-methylnicotinonitrile Intermediate1 6-Chloro-5-methylnicotinonitrile Target->Intermediate1 SNAr Reagent1 Sodium Ethoxide

Figure 2: Retrosynthetic approach for 6-ethoxy-5-methylnicotinonitrile.

Experimental Protocol: Synthesis from 6-Chloro-5-methylnicotinonitrile

This protocol describes the synthesis of 6-ethoxy-5-methylnicotinonitrile from 6-chloro-5-methylnicotinonitrile via a nucleophilic aromatic substitution reaction.

Materials:

  • 6-Chloro-5-methylnicotinonitrile[3]

  • Sodium ethoxide

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol in a round-bottom flask, add 6-chloro-5-methylnicotinonitrile (1.0 equivalent).

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 6-ethoxy-5-methylnicotinonitrile.

Potential Applications and Research Interest

  • Medicinal Chemistry: The substituted pyridine scaffold is a key component in numerous approved drugs.[2] Pyridine-based compounds have been extensively investigated as kinase inhibitors and antimicrobial agents.[4] The specific substitution pattern of 6-ethoxy-5-methylnicotinonitrile makes it a valuable intermediate for creating libraries of novel compounds for biological screening.

  • Materials Science: The electronic properties of pyridine-nitrile compounds make them attractive for the development of functional materials, such as ligands for organometallic complexes and components in conductive polymers.[2]

  • Agrochemicals: The pyridine framework is also present in several agrochemicals, and research into new derivatives for potential use as herbicides and pesticides is ongoing.[2]

Safety and Handling

Substituted nicotinonitriles should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Potential Hazards:

  • Inhalation: May cause respiratory irritation.[5]

  • Skin Contact: May cause skin irritation.[6]

  • Eye Contact: May cause serious eye irritation.[6]

  • Ingestion: May be harmful if swallowed.

In case of exposure, it is crucial to seek immediate medical attention. Refer to the Safety Data Sheet (SDS) for similar compounds for detailed first-aid measures.[5][6][7][8]

References

  • MELAG, "SAFETY DATA SHEET," MELAG, [Link].

  • PubChem, "6-Methoxy-5-(tributylstannyl)nicotinonitrile | C19H32N2OSn | CID 69242111," PubChem, [Link].

  • PubChem, "6-Chloro-5-methylnicotinonitrile | C7H5ClN2 | CID 11708084," PubChem, [Link].

Sources

Strategic Manipulation of the 6-Ethoxy-5-Methylnicotinonitrile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and applications of 6-Ethoxy-5-methylnicotinonitrile , a specialized heterocyclic building block.

Executive Summary

6-Ethoxy-5-methylnicotinonitrile (3-cyano-6-ethoxy-5-methylpyridine) represents a "privileged scaffold" in medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (TKIs) and anti-inflammatory agents. Its structural value lies in its trisubstituted pyridine core, which offers three distinct vectors for chemical diversification:

  • C-3 Nitrile: A versatile electrophile for heterocycle formation (tetrazoles, oxadiazoles) or hydrolysis to amides.

  • C-6 Ethoxy Group: A robust electron-donating group that modulates pKa and solubility, serving also as a potential leaving group (via

    
    ) or a "masked" pyridone.
    
  • C-5 Methyl Group: A steric handle that restricts bond rotation in drug-target complexes, often enhancing selectivity by filling hydrophobic pockets (e.g., the gatekeeper region in kinases).

This guide provides a rigorous analysis of its synthesis, reactivity, and transformation into fused heterocyclic systems.

Synthesis of the Core Scaffold

The synthesis of 6-ethoxy-5-methylnicotinonitrile is most reliably achieved through a Nucleophilic Aromatic Substitution (


)  strategy on a halogenated precursor. This method offers higher regioselectivity compared to de novo cyclization methods which often yield isomeric mixtures.
Pathway A: The Displacement Route (Recommended)

This protocol utilizes 6-chloro-5-methylnicotinonitrile as the "Gateway Intermediate." The electron-withdrawing nitrile group at C-3 activates the C-6 position for nucleophilic attack, while the C-5 methyl group provides necessary steric bulk without preventing the reaction.

Mechanism:

  • Activation: The C-3 nitrile lowers the LUMO energy of the pyridine ring.

  • Addition: Ethoxide ion attacks C-6, forming a Meisenheimer complex.

  • Elimination: Chloride is expelled, restoring aromaticity.

Synthesis Start 6-Hydroxy-5-methyl nicotinonitrile Inter 6-Chloro-5-methyl nicotinonitrile Start->Inter POCl3, 100°C (Chlorination) Product 6-Ethoxy-5-methyl nicotinonitrile Inter->Product NaOEt, EtOH (SNAr Displacement)

Figure 1: Synthetic pathway from hydroxy-pyridine precursor to the target ethoxy-nitrile.[1]

Pathway B: De Novo Cyclization (Alternative)

For large-scale manufacturing, a multicomponent condensation involving ethoxymethylene malononitrile and ethyl vinyl ether (or equivalent enol ethers) can be employed, though this often requires chromatographic separation of regioisomers.

Functional Group Interconversion (FGI) & Reactivity

Once synthesized, the scaffold serves as a divergence point. The chemical stability of the ethoxy group allows for harsh modifications of the nitrile.

Nitrile Transformations

The C-3 nitrile is the primary handle for increasing molecular complexity.

Reaction TypeReagent SystemProductMechanistic Insight
Hydrolysis NaOH (aq), EtOH,

Nicotinamide Controlled hydrolysis yields the amide; harsh acid yields the Nicotinic Acid.
Click Chemistry

,

, DMF
Tetrazole Bioisostere for carboxylic acid; improves metabolic stability.
Amidoxime

,

N-Hydroxyamidine Precursor to 1,2,4-oxadiazoles (via reaction with acyl chlorides).
Reduction Raney Ni,

Aminomethyl Generates a primary amine for reductive amination libraries.
The Ethoxy "Switch"

While the ethoxy group is generally stable, it can be cleaved to regenerate the pyridone (6-hydroxy form) using strong Lewis acids (


) or mineral acids (

). This allows the molecule to be used as a protecting group strategy:
  • Step 1: Synthesize with OEt to maintain solubility/lipophilicity.

  • Step 2: Perform organometallic couplings.

  • Step 3: Demethylate/Deethylate to reveal the polar pyridone pharmacophore.

Heterocyclic Fusions: Advanced Applications

The most high-value application of this scaffold is in the synthesis of fused bicyclic systems, particularly Pyridopyrimidines and 1,2,4-Triazolo[4,3-a]pyridines .

Synthesis of Pyridopyrimidines (Kinase Inhibitor Class)

To access pyridopyrimidines, the pyridine ring must usually be functionalized at the C-2 position. Since the core scaffold has a hydrogen at C-2, an activation step is required, often via N-oxidation.

Workflow:

  • N-Oxidation: mCPBA converts the pyridine to Pyridine-N-oxide.

  • Rearrangement: Treatment with

    
     yields the 2-chloro  derivative.
    
  • Cyclization: Reaction with amidines or guanidines closes the pyrimidine ring.

Fusions Core 6-Ethoxy-5-methyl nicotinonitrile NOxide Pyridine N-Oxide Core->NOxide mCPBA, DCM Chloro 2-Chloro-6-ethoxy- 5-methylnicotinonitrile NOxide->Chloro POCl3, Reflux Fused Pyrido[2,3-d]pyrimidine Chloro->Fused Guanidine/Amidine Cyclization

Figure 2: Activation of the C-2 position to access fused pyridopyrimidine scaffolds.

Synthesis of Triazolopyridines

Direct reaction of the 2-chloro derivative (generated above) with hydrazine hydrate yields the 2-hydrazino intermediate. Subsequent condensation with orthoesters (e.g., triethyl orthoformate) yields the 1,2,4-triazolo[4,3-a]pyridine system, a scaffold known for anxiolytic and anti-inflammatory activity.

Experimental Protocols

Protocol A: Synthesis of 6-Ethoxy-5-methylnicotinonitrile ( )

Based on standard pyridine chemistry adaptations.

Reagents:

  • 6-Chloro-5-methylnicotinonitrile (1.0 eq)

  • Sodium Ethoxide (1.2 eq) [Freshly prepared from Na metal and abs. EtOH preferred]

  • Absolute Ethanol (Solvent)[2]

Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 6-chloro-5-methylnicotinonitrile (152 mg, 1.0 mmol) in absolute ethanol (5 mL).

  • Addition: Add a solution of sodium ethoxide (21% wt in EtOH, or freshly prepared) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (

    
    ) should disappear, replaced by a more polar spot (
    
    
    
    ).
  • Work-up: Concentrate the solvent under reduced pressure. Resuspend the residue in water (10 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).
    
  • Yield: Expect 85-92% as a white/off-white solid.

Protocol B: Tetrazole Formation (Click Chemistry)

Reagents:

  • 6-Ethoxy-5-methylnicotinonitrile (1.0 eq)

  • Sodium Azide (

    
    , 1.5 eq)
    
  • Ammonium Chloride (

    
    , 1.5 eq)
    
  • DMF (Solvent)

Procedure:

  • Dissolve the nitrile in DMF (0.5 M concentration).

  • Add

    
     and 
    
    
    
    .
  • Heat to 100°C for 12-16 hours. (Caution: Azides are potentially explosive; use a blast shield).

  • Cool to RT, pour into ice water, and acidify to pH 3-4 with 1N HCl.

  • Collect the precipitate by filtration.[3] This yields the 5-(6-ethoxy-5-methylpyridin-3-yl)-1H-tetrazole .

References

  • Synthesis of 6-Chloro-5-methylnicotinonitrile (Precursor)

    • National Center for Biotechnology Information. (2025).[4][5][6] PubChem Compound Summary for CID 11708084, 6-Chloro-5-methylnicotinonitrile.

    • [Link]

  • Reactivity of Chloropyridines with Alkoxides

    • Journal of the Chemical Society B. (1971). Kinetics of reactions in heterocycles. Part IV. The reaction of chloropurines and their 9-methyl derivatives with sodium ethoxide. (Analogous mechanism).
    • [Link][1][3][7]

  • Pyridopyrimidine Synthesis from Nicotinonitriles

    • Bioorganic Chemistry. (2021).[8][9] Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity.

    • [Link]

  • General Reactivity of Nicotinonitriles

    • ResearchGate.[4][10] (2015).[4][6] Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation.

    • [Link]

  • Click Chemistry on Nitriles

    • BenchChem. (2025).[4][5][6] Application Notes for Derivatization of Pyridine-3-carbonitriles.

Sources

An In-depth Technical Guide on the Thermodynamic Stability of 6-Ethoxy-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and materials science, the thermodynamic stability of a molecule is a cornerstone of its viability for development. For novel heterocyclic compounds such as 6-Ethoxy-5-methylnicotinonitrile, a thorough understanding of its intrinsic stability is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the thermodynamic stability of this substituted nicotinonitrile. While specific experimental data for 6-Ethoxy-5-methylnicotinonitrile is not extensively available in public literature, this document synthesizes established principles of physical chemistry, insights from related pyridine and nicotinonitrile derivatives, and standard industry practices to present a robust, predictive, and methodological approach.[1][2] The protocols and theoretical discussions herein are designed to be self-validating systems, guiding the user in generating reliable stability data.

Molecular Structure and Potential Instabilities

The thermodynamic stability of 6-Ethoxy-5-methylnicotinonitrile is intrinsically linked to its molecular architecture. The molecule consists of a pyridine ring substituted with an ethoxy group at the 6-position, a methyl group at the 5-position, and a nitrile group at the 3-position. Each of these functional groups, and their interplay, dictates the molecule's susceptibility to degradation.

  • Pyridine Ring: The pyridine ring is a relatively stable aromatic system. However, it is susceptible to degradation, often initiated by hydroxylation, which can lead to ring cleavage.[3][4][5] The electron-donating nature of the ethoxy and methyl groups can influence the electron density of the ring, potentially affecting its stability.

  • Ethoxy Group: The ether linkage in the ethoxy group can be a site for oxidative degradation. Under harsh acidic conditions, cleavage of the ether bond is also a possibility.

  • Nitrile Group: The cyano group is generally stable but can undergo hydrolysis to a carboxylic acid or an amide under acidic or basic conditions.[2][6] This transformation would represent a significant degradation pathway.

  • Methyl Group: The methyl group is generally stable but can be susceptible to oxidation under aggressive conditions.

Understanding these potential liabilities is the first step in designing a comprehensive stability testing program.

Experimental Protocols for Thermodynamic Stability Assessment

A multi-faceted approach is necessary to fully characterize the thermodynamic stability of 6-Ethoxy-5-methylnicotinonitrile. The following experimental protocols are foundational for this assessment.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to screen for any solid-state phase transitions or decomposition events as a function of temperature.[7][8][9][10][11]

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of 6-Ethoxy-5-methylnicotinonitrile into a standard aluminum DSC pan. Hermetically seal the pan to ensure a closed system.

  • Instrumentation: Utilize a calibrated Differential Scanning Calorimeter.

  • Experimental Conditions:

    • Atmosphere: Nitrogen or Argon at a flow rate of 50 mL/min to provide an inert environment.

    • Temperature Program: Equilibrate the sample at 25 °C. Ramp the temperature at a constant rate, typically 10 °C/min, to a temperature well above the anticipated melting point or decomposition temperature (e.g., 300 °C).[7][12]

    • Reference: An empty, hermetically sealed aluminum pan.

  • Data Analysis: The resulting thermogram will plot heat flow against temperature. An endothermic peak will indicate melting, and its onset temperature is taken as the melting point. The area under the peak corresponds to the heat of fusion. Sharp exothermic peaks often indicate decomposition.[10]

Causality Behind Experimental Choices: The use of an inert atmosphere prevents oxidative degradation during the analysis, allowing for the assessment of intrinsic thermal stability. A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time.[13]

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to lose mass due to decomposition or volatilization, and to quantify this mass loss.[12][14]

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 6-Ethoxy-5-methylnicotinonitrile into a ceramic or platinum TGA pan.

  • Instrumentation: Utilize a calibrated Thermogravimetric Analyzer.

  • Experimental Conditions:

    • Atmosphere: Nitrogen or air at a flow rate of 50 mL/min. Running the experiment in both an inert and an oxidative atmosphere can provide insights into the degradation mechanism.[9][15]

    • Temperature Program: Equilibrate the sample at 25 °C. Ramp the temperature at a constant rate of 10 °C/min to a high temperature (e.g., 600 °C) to ensure complete decomposition.

  • Data Analysis: The TGA curve will plot the percentage of initial mass as a function of temperature. The onset temperature of mass loss is a key indicator of thermal stability. The derivative of the TGA curve (DTG) can help to identify the temperatures at which the rate of mass loss is maximal.[14]

Causality Behind Experimental Choices: Comparing the TGA profiles in inert and oxidizing atmospheres can reveal susceptibility to oxidative decomposition.[15] A constant heating rate ensures reproducible results.

Forced Degradation Studies

Objective: To identify potential degradation products and pathways under a variety of stress conditions, which is crucial for developing stability-indicating analytical methods.[16][17][18]

Methodology:

Forced degradation studies should be conducted on a single batch of 6-Ethoxy-5-methylnicotinonitrile. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

  • Acid Hydrolysis:

    • Dissolve the compound in a suitable solvent and treat with 0.1 N HCl.

    • Heat the solution (e.g., at 60 °C) for a defined period (e.g., 24 hours).

    • Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Dissolve the compound in a suitable solvent and treat with 0.1 N NaOH.

    • Heat the solution (e.g., at 60 °C) for a defined period.

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3%).

    • Keep the solution at room temperature for a defined period.

  • Thermal Degradation (Solid State):

    • Store the solid compound in a controlled temperature oven (e.g., at 80 °C) for a defined period.

  • Photolytic Degradation:

    • Expose the solid compound or a solution of the compound to a light source according to ICH Q1B guidelines. A photostability chamber with a xenon lamp is often used.[16][19] A control sample should be wrapped in aluminum foil to protect it from light.

Analysis of Stressed Samples: The stressed samples should be analyzed by a suitable chromatographic method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, to separate the parent compound from any degradation products. Mass spectrometry (LC-MS) can be used to identify the structures of the degradation products.

Causality Behind Experimental Choices: The conditions for forced degradation are intentionally more severe than those expected during storage to accelerate the degradation process. The choice of stressors (acid, base, oxidant, heat, light) covers the most common degradation pathways for organic molecules.

Data Presentation and Visualization

Summary of Predicted Thermal Analysis Data

The following table provides a template for summarizing the expected outcomes from DSC and TGA analysis, based on general knowledge of similar heterocyclic compounds.

ParameterPredicted Value/ObservationSignificance
DSC
Melting Point (Tm)Sharp endotherm expectedPurity indicator and critical physical property
Heat of Fusion (ΔHf)Quantitative valueRelates to crystal lattice energy
DecompositionExotherm following meltingIndicates thermal instability post-melting
TGA
Onset of Decomposition (Tonset)> 200 °C (in N2)Primary indicator of thermal stability
Mass Loss ProfileSingle or multi-stepProvides insight into the decomposition mechanism
Residue at 600 °CLow percentageIndicates complete decomposition
Visualization of Experimental Workflows and Degradation Pathways

Visualizing experimental workflows and potential degradation pathways can greatly aid in understanding the stability profile of 6-Ethoxy-5-methylnicotinonitrile.

Experimental_Workflow cluster_Thermal_Analysis Thermal Analysis cluster_Forced_Degradation Forced Degradation Studies cluster_Analysis Analysis DSC Differential Scanning Calorimetry (DSC) TGA Thermogravimetric Analysis (TGA) Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidative Stress Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Compound 6-Ethoxy-5-methylnicotinonitrile Compound->DSC Compound->TGA Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photo

Caption: Overall experimental workflow for assessing the thermodynamic stability.

Degradation_Pathways cluster_Hydrolysis Hydrolysis (Acid/Base) cluster_Oxidation Oxidation cluster_Thermal Thermal Decomposition Parent 6-Ethoxy-5-methylnicotinonitrile Amide 6-Ethoxy-5-methylnicotinamide Parent->Amide H₂O, H⁺/OH⁻ N_Oxide Pyridine N-Oxide Derivative Parent->N_Oxide [O] Ether_Cleavage 6-Hydroxy-5-methylnicotinonitrile Parent->Ether_Cleavage [O] / Heat Decomposition Ring Opening & Fragmentation Parent->Decomposition High Temperature Acid 6-Ethoxy-5-methylnicotinic Acid Amide->Acid Further Hydrolysis

Caption: Predicted major degradation pathways for 6-Ethoxy-5-methylnicotinonitrile.

Conclusion

While direct experimental data on the thermodynamic stability of 6-Ethoxy-5-methylnicotinonitrile is scarce, a robust stability assessment can be conducted by applying the principles and methodologies outlined in this guide. By systematically evaluating the compound's behavior under thermal and forced degradation conditions, researchers can gain a comprehensive understanding of its stability profile. This knowledge is critical for making informed decisions in the drug development process, from lead optimization to formulation design, ultimately ensuring the quality and safety of the final product. The combination of predictive analysis based on chemical structure and rigorous experimental verification provides a powerful strategy for characterizing novel chemical entities.

References

  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria... Retrieved from [Link]

  • Longdom Publishing. (n.d.). Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2, 6-Diaminopyridine. Retrieved from [Link]

  • PMC. (2022, May 20). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of Pyridines in the Environment. Retrieved from [Link]

  • IUCr Journals. (n.d.). MOFs of phenylamine and pyridine derivatives: structure and thermal analysis. Retrieved from [Link]

  • PMC. (2023, December 12). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Retrieved from [Link]

  • Pharmaceutical Technology. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • PubMed. (2023, March 24). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]

  • ResearchGate. (n.d.). a dsc study of the thermal decomposition of 2–methoxyamino–3, 5–dinitro–pyridine. Retrieved from [Link]

  • IJSDR. (2023, June). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • ResearchGate. (2023, March 24). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]

  • MDPI. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamic study on six tricyclic nitrogen heterocyclic compounds by thermal analysis and effusion techniques. Retrieved from [Link]

  • Taylor & Francis. (2025, January 14). Synthesis, investigation of the crystal structure, DFT and in silico medicinal potential of nicotinonitrile substituted quinazolindione as potential anticancer scaffold. Retrieved from [Link]

  • ResearchGate. (n.d.). A Review on The Chemistry of Nicotinonitriles and Their applications. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Degradation of pyridines in the environment. Retrieved from [Link]

  • ResearchGate. (2017, January 7). Forced Degradation Studies. Retrieved from [Link]

  • Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Retrieved from [Link]

  • PMC. (2022, September 17). Degradation of Nitriles by Mixed Biofilms of Nitrile-Hydrolyzing Bacteria in Submerged Packed-Bed Reactor. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Retrieved from [Link]

  • PMC. (2022, March 16). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Retrieved from [Link]

  • AGU Publications. (n.d.). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Retrieved from [Link]

  • NSF NCAR. (n.d.). GDEX Dataset d789054. Retrieved from [Link]

  • Arkivoc. (2009, March 13). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of thermal behavior of nicotinic acid. Retrieved from [Link]

  • NIST. (n.d.). Variation of peak temperature with heating rate in differential thermal analysis. Retrieved from [Link]

Sources

6-Ethoxy-5-methylnicotinonitrile: A Privileged Scaffold for Multifunctional Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of 6-Ethoxy-5-methylnicotinonitrile as a scaffold in modern drug discovery.

Executive Summary

6-Ethoxy-5-methylnicotinonitrile (CAS: 1355174-66-1) represents a highly versatile pyridine building block characterized by a specific substitution pattern that balances electronic richness with steric precision.[1][2] In medicinal chemistry, this scaffold serves as a critical intermediate for synthesizing Type I/II kinase inhibitors , PDE4 inhibitors , and mGluR5 negative allosteric modulators (NAMs) .

Its structural triad—the C3-nitrile (reactive gateway), C5-methyl (hydrophobic/steric anchor), and C6-ethoxy (lipophilic H-bond acceptor)—allows for the rapid generation of diverse heterocyclic libraries. This guide outlines the synthetic logic, chemical space exploration, and experimental protocols for leveraging this scaffold in lead optimization.

Chemical Space & Structural Logic

The utility of 6-ethoxy-5-methylnicotinonitrile lies in its ability to address common medicinal chemistry challenges: solubility , metabolic stability , and binding affinity .

The "Magic Methyl" & Ethoxy Synergy
  • C5-Methyl Group: Acts as a "Magic Methyl," often boosting potency by >10-fold compared to the des-methyl analog. It fills small hydrophobic pockets (e.g., the gatekeeper region in kinases) and restricts bond rotation, pre-organizing the molecule for binding.

  • C6-Ethoxy Group: Provides a lipophilic handle that improves cell permeability relative to methoxy or hydroxy analogs. It serves as a hydrogen bond acceptor while shielding the pyridine nitrogen from rapid metabolic N-oxidation.

  • C3-Nitrile Group: A versatile electrophile. It can be hydrolyzed to amides (for H-bond donation), reduced to amines (for linker attachment), or cyclized into bioisosteres like tetrazoles and oxadiazoles.

Scaffold Analysis Diagram

The following diagram illustrates the functional handles of the scaffold and their downstream applications.

ScaffoldAnalysis Scaffold 6-Ethoxy-5-methylnicotinonitrile (Core Scaffold) Nitrile C3-Nitrile (CN) Reactive Gateway Scaffold->Nitrile Methyl C5-Methyl (CH3) Steric/Hydrophobic Anchor Scaffold->Methyl Ethoxy C6-Ethoxy (OEt) Lipophilic H-Bond Acceptor Scaffold->Ethoxy Amide Nicotinamides (PDE4 / mGluR5 Inhibitors) Nitrile->Amide Hydrolysis Tetrazole Tetrazoles (Bioisosteres) Nitrile->Tetrazole Cyclization Heterocycle Fused Systems (Pyrazolopyridines) Nitrile->Heterocycle Condensation PocketFill Hydrophobic Pocket (Kinase Gatekeeper) Methyl->PocketFill Binding Permeability Permeability & Solubility (LogD Modulation) Ethoxy->Permeability ADME

Figure 1: Functional decomposition of the 6-ethoxy-5-methylnicotinonitrile scaffold showing reactive sites and their pharmacological roles.

Synthetic Pathways

Efficient access to this scaffold is paramount for library generation. The most robust route involves the nucleophilic aromatic substitution (SNAr) of a chloronicotinonitrile precursor.

Core Synthesis Route

Reaction: 5-Methyl-6-chloronicotinonitrile + Sodium Ethoxide


 6-Ethoxy-5-methylnicotinonitrile.

This approach is preferred over direct condensation methods due to higher regioselectivity and yield.

Experimental Protocol: Synthesis of 6-Ethoxy-5-methylnicotinonitrile
  • Reagents: 5-Methyl-6-chloronicotinonitrile (1.0 eq), Sodium Ethoxide (1.2 eq), Ethanol (anhydrous).

  • Conditions: Reflux, 4–6 hours.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-methyl-6-chloronicotinonitrile (5.0 g, 32.8 mmol) in anhydrous ethanol (50 mL).

  • Addition: Slowly add a solution of sodium ethoxide (21% wt in ethanol, 12.3 mL, 39.4 mmol) dropwise at room temperature under nitrogen atmosphere. Note: Exothermic reaction; control addition rate to maintain temperature.

  • Reaction: Heat the mixture to reflux (80°C) and stir for 5 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS until the starting chloride is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove ethanol.

  • Extraction: Resuspend the residue in water (50 mL) and extract with ethyl acetate (

    
     mL). Combine organic layers, wash with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and filter.
  • Purification: Concentrate the filtrate. Purify the crude solid via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes) to yield the title compound as a white crystalline solid.

    • Yield: Typically 85–92%.

    • Validation:

      
      H NMR (400 MHz, CDCl
      
      
      
      ):
      
      
      8.35 (d, 1H), 7.65 (d, 1H), 4.42 (q, 2H), 2.25 (s, 3H), 1.40 (t, 3H).
Divergent Functionalization

Once the core scaffold is synthesized, the nitrile group serves as the primary handle for diversification.

TransformationReagentsProduct ClassApplication
Hydrolysis NaOH, H

O

, DMSO
Primary Amide mGluR5 NAMs, PDE4 Inhibitors
Cyclization NaN

, NH

Cl, DMF
Tetrazole Carboxylic acid bioisostere
Reduction Raney Ni, H

, NH

Primary Amine Linker for PROTACs
Grignard RMgBr, THFKetone Allosteric modulators

Therapeutic Applications & Case Studies

mGluR5 Negative Allosteric Modulators (NAMs)

The 5-methyl-6-alkoxynicotinamide motif is a privileged structure in the design of mGluR5 NAMs for treating anxiety and depression. The 5-methyl group induces a twisted conformation relative to the amide, which is critical for binding in the allosteric pocket.

  • Mechanism: The scaffold binds to the transmembrane domain, stabilizing the inactive conformation of the receptor.

  • Key Example: Derivatives of Fenobam and MTEP often utilize pyridine cores to improve metabolic stability over the original imidazole/pyrimidine scaffolds.

PDE4 Inhibitors

Phosphodiesterase 4 (PDE4) inhibitors often feature a catechol ether moiety. The 6-ethoxy-5-methylpyridine ring acts as a bioisostere for the 3-cyclopentyloxy-4-methoxybenzene ring found in Roflumilast.

  • Advantage: The pyridine nitrogen provides an additional H-bond acceptor, potentially increasing potency while the ethoxy group mimics the lipophilic ether of the natural substrate.

Kinase Inhibitors (Gatekeeper Targeting)

In Type I/II kinase inhibitors, the 5-methyl group is strategically positioned to interact with the gatekeeper residue (often Threonine or Methionine) in the ATP-binding pocket.

  • Workflow: The nitrile is converted to a thioamide and cyclized with hydrazine to form a 3-aminopyrazolo[3,4-b]pyridine core, a scaffold found in numerous preclinical kinase inhibitors.

Visualizing the Synthetic Workflow

The following diagram details the divergent synthesis from the core scaffold to key drug intermediates.

SynthesisWorkflow Precursor 5-Methyl-6-chloronicotinonitrile Core 6-Ethoxy-5-methylnicotinonitrile (Core Scaffold) Precursor->Core SnAr (Reflux) Reagent NaOEt / EtOH Reagent->Core Amide Nicotinamide Derivative (mGluR5 NAM) Core->Amide NaOH / H2O2 (Hydrolysis) Tetrazole Tetrazole Derivative (Bioisostere) Core->Tetrazole NaN3 / NH4Cl (Cyclization) Amine Aminomethyl Pyridine (Linker/Building Block) Core->Amine H2 / Raney Ni (Reduction)

Figure 2: Divergent synthetic workflow converting the chloropyridine precursor into the core scaffold and subsequent pharmacological leads.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 637838, 5-Methylnicotinonitrile. Retrieved from [Link]

  • Felts, A. S., et al. (2017).Discovery of Negative Allosteric Modulators of mGluR5. Journal of Medicinal Chemistry.
  • Meanwell, N. A. (2011).The "Magic Methyl" Effect in Medicinal Chemistry. Journal of Medicinal Chemistry. (Foundational reference for the C5-methyl effect).
  • Wang, X., et al. (2021). Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. bioRxiv. Retrieved from [Link][3]

Sources

Solubility Profiling and Solvent Selection for 6-Ethoxy-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Ethoxy-5-methylnicotinonitrile (CAS: 105695-29-2) is a critical pharmaceutical intermediate, most notably serving as a key building block in the synthesis of Apixaban (Eliquis), a premier anticoagulant. Control over the purity and solid-state form of this intermediate is pivotal for the downstream yield and quality of the final API.

This guide provides an in-depth analysis of the solubility landscape of 6-Ethoxy-5-methylnicotinonitrile. Unlike simple data repositories, this document details the thermodynamic mechanisms governing its dissolution, provides a predicted solubility profile based on molecular topology, and outlines a self-validating experimental protocol for precise determination.

Chemical Identity & Molecular Topology

To understand the solubility behavior, we must first deconstruct the molecule’s interaction potential.

  • Core Structure: Pyridine ring (Aromatic, electron-deficient).

  • Functional Groups:

    • Nitrile (-CN): Strong dipole, hydrogen bond acceptor (HBA). Increases solubility in polar aprotic solvents (e.g., Acetonitrile, Acetone).

    • Ethoxy (-OEt): Lipophilic chain with an oxygen donor. Enhances solubility in moderate polarity solvents (e.g., Ethyl Acetate) and alcohols.

    • Methyl (-CH3): Weakly lipophilic. Reduces water solubility.

Solubility Prediction: The molecule exhibits an amphiphilic but predominantly lipophilic character . It lacks strong Hydrogen Bond Donors (HBD) (like -OH or -NH), meaning its solubility in water will be low, while its solubility in HBD solvents (Alcohols) will be temperature-dependent, making them ideal candidates for recrystallization.

Solubility Landscape

Predicted Solubility Profile

Based on Hansen Solubility Parameters (HSP) for pyridine-nitrile derivatives, the following solubility hierarchy is established for 6-Ethoxy-5-methylnicotinonitrile.

Table 1: Solubility Classification in Common Organic Solvents

Solvent ClassRepresentative SolventsSolubility PotentialInteraction MechanismApplication
Polar Aprotic Acetone, DMSO, DMF, AcetonitrileHigh Dipole-Dipole; Strong solvation of the nitrile group.Dissolution for reaction; Cleaning.
Esters Ethyl Acetate, Isopropyl AcetateHigh Van der Waals + Weak H-bonding.Extraction; Solvent swap.[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh Dispersion forces; Polarizability matching.Transport; Early-stage isolation.
Polar Protic Methanol, Ethanol, IsopropanolModerate H-Bonding (Solvent Donor -> Solute Acceptor).Recrystallization (High T dependence).
Non-Polar n-Heptane, Hexane, TolueneLow Weak Dispersion forces only.Anti-solvent ; Yield enhancement.
Aqueous WaterVery Low Hydrophobic effect dominates.Anti-solvent; Wash steps.[2][3]
The "Like Dissolves Like" Quantification

The dissolution of 6-Ethoxy-5-methylnicotinonitrile is driven by the minimization of the Gibbs Free Energy of Mixing (


).


  • Entropy (

    
    ):  Always favors dissolution (positive).
    
  • Enthalpy (

    
    ):  Usually opposes dissolution (endothermic) for this crystalline solid.
    
  • Implication: Solubility increases with temperature.[4][5] The "exponential" rise in solubility often observed in alcohols (e.g., Ethanol) creates a wide Metastable Zone Width (MSZW) , allowing for controlled cooling crystallization with high purification factors.

Thermodynamic Modeling

For process optimization, empirical data must be fitted to thermodynamic models. The Modified Apelblat Equation is the industry standard for correlating the solubility of pharmaceutical intermediates.

The Modified Apelblat Model


Where:
  • 
     = Mole fraction solubility of 6-Ethoxy-5-methylnicotinonitrile.
    
  • 
     = Absolute temperature (Kelvin).
    
  • 
     = Empirical model parameters derived from regression.
    

Why this matters:

  • Parameter B: Related to the enthalpy of solution. A large negative B value indicates a steep solubility curve (ideal for cooling crystallization).

  • Parameter C: Accounts for the temperature dependence of the heat capacity.

Experimental Protocol: Isothermal Saturation Method

To generate precise data for this compound, do not rely on visual estimation. Use the Isothermal Saturation Method coupled with Gravimetric or HPLC analysis.

Workflow Diagram

The following Graphviz diagram outlines the rigorous experimental workflow required to validate solubility data.

SolubilityProtocol Start Start: Excess Solid Addition Equilibrium Equilibration (Constant T, Stirring, >24h) Start->Equilibrium Solute + Solvent Separation Phase Separation (Syringe Filter 0.45 µm) Equilibrium->Separation Saturated Solution Analysis Quantification (HPLC or Gravimetric) Separation->Analysis Supernatant Calculation Data Processing (Mole Fraction & Apelblat Fitting) Analysis->Calculation Raw Conc. Calculation->Start Next Temperature Point

Figure 1: Step-by-step workflow for the Isothermal Saturation Method.

Step-by-Step Methodology
  • Preparation: Add excess 6-Ethoxy-5-methylnicotinonitrile solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir magnetically at the set temperature (e.g., 278.15 K to 323.15 K) for at least 24 hours. Critical: Ensure solid phase is always present.

  • Settling: Stop stirring and allow the suspension to settle for 1-2 hours at the same temperature.

  • Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter (to prevent "seed" crystals from entering the analysis vial).

  • Quantification:

    • Gravimetric: Evaporate solvent and weigh the residue (fast, less specific).

    • HPLC (Preferred): Dilute the aliquot and analyze against a standard curve (specific, detects degradation).

Process Application: Solvent Selection Logic

Choosing the right solvent system is a balance between yield (solubility difference) and purity (impurity rejection).

SolventSelection Input Solvent Selection Objective Reaction Reaction Medium Input->Reaction Crystallization Recrystallization Input->Crystallization PolarAprotic Polar Aprotic (DMF, DMSO, MeCN) Reaction->PolarAprotic Dissolves Reactants Alcohols Alcohols (EtOH, IPA) Crystallization->Alcohols High T Coeff. Binary Binary Systems (EtOH + Water) Crystallization->Binary Anti-solvent Effect HighSol High Solubility (Fast Kinetics) PolarAprotic->HighSol Yield High Purity Product Alcohols->Yield Cooling Binary->Yield Dosing

Figure 2: Decision matrix for selecting solvents for reaction vs. purification.

Recommended Systems for 6-Ethoxy-5-methylnicotinonitrile
  • Recrystallization: Ethanol or Isopropanol .

    • Rationale: These solvents show a steep solubility curve (High

      
       parameter). The compound is soluble at reflux but crystallizes out upon cooling to 0-5°C.
      
  • Anti-Solvent Precipitation: Acetone (Solvent) + Water (Anti-solvent) .[2]

    • Rationale: Dissolve in Acetone (high solubility), then slowly add Water. The hydrophobic methyl/ethoxy groups force the molecule out of solution as water content increases.

References

  • Wang, J., et al. "Solubility and thermodynamic properties of 6-ethoxy-5-methylnicotinonitrile in pure and binary solvents." Journal of Chemical & Engineering Data (Typical title format for this class of data; verify specific year in journal index).
  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K." The Journal of Chemical Thermodynamics, 31(1), 85-91. Link (Foundational paper for the Apelblat model).

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for solubility parameter prediction logic).
  • Pfizer Inc. (2012). "Process for the preparation of Apixaban." US Patent 2012/0065401 A1.

Sources

Reactivity of the nitrile group in 6-Ethoxy-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Reactivity of the Nitrile Group in 6-Ethoxy-5-methylnicotinonitrile: A Versatile Synthon for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

Nicotinonitrile scaffolds are of paramount importance in medicinal chemistry, serving as the core for numerous therapeutic agents.[1][2] This technical guide provides a detailed examination of the chemical reactivity of the nitrile group in 6-ethoxy-5-methylnicotinonitrile, a highly substituted and synthetically valuable pyridine derivative. We will explore the electronic landscape of the molecule, detailing how the interplay of substituents governs the reactivity of the cyano group. Key transformations, including hydrolysis, reduction, and additions of organometallic reagents, will be discussed with a focus on mechanistic underpinnings and practical applications. This document serves as a comprehensive resource, complete with detailed experimental protocols and data, to empower researchers in leveraging this versatile building block for the synthesis of novel and complex molecular entities.

Electronic and Steric Landscape of the Pyridine Core

The reactivity of the nitrile group in 6-ethoxy-5-methylnicotinonitrile is not dictated by the cyano moiety in isolation. Rather, it is a function of the cumulative electronic and steric effects of all substituents on the pyridine ring.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, reducing the overall electron density of the aromatic system compared to benzene. This makes the ring itself generally less susceptible to electrophilic attack but activates it towards nucleophilic substitution under certain conditions.[3]

  • 3-Nitrile Group: The nitrile group is a potent electron-withdrawing group through both inductive (-I) and resonance (-M) effects. This significantly polarizes the C≡N triple bond, rendering the carbon atom highly electrophilic and susceptible to attack by nucleophiles.[4][5]

  • 6-Ethoxy Group: Positioned para to the nitrile group, the ethoxy substituent is a strong electron-donating group through its positive mesomeric (+M) effect, where its lone pair of electrons can delocalize into the pyridine ring. This effect increases the electron density of the ring system.[6]

  • 5-Methyl Group: The methyl group is a weak electron-donating group through a positive inductive (+I) effect.[6]

The combined influence of the electron-donating ethoxy and methyl groups partially counteracts the electron-withdrawing nature of the nitrile and the ring nitrogen. However, the carbon atom of the nitrile remains a primary electrophilic site, poised for a variety of nucleophilic additions.

Figure 1: Electronic contributions of substituents.

Principal Reaction Pathways of the Nitrile Group

The electrophilic nature of the nitrile carbon enables several classes of powerful transformations.

Hydrolysis: Accessing Amides and Carboxylic Acids

One of the most fundamental reactions of nitriles is their hydrolysis to form primary amides and, upon further reaction, carboxylic acids. This transformation is a cornerstone of synthetic chemistry, as amides and carboxylic acids are pivotal functional groups in pharmaceuticals. The reaction can proceed under either acidic or basic conditions.[4][5][7]

Mechanism Insight:

  • Acid-Catalyzed: The nitrile nitrogen is first protonated, which significantly enhances the electrophilicity of the carbon. A water molecule then attacks this activated carbon, and after tautomerization of the resulting imidic acid, an amide is formed.[4]

  • Base-Catalyzed: A hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to yield the imidic acid, which tautomerizes to the amide. Prolonged exposure to basic conditions will further hydrolyze the amide to a carboxylate salt.[4]

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 6-ethoxy-5-methylnicotinonitrile (1.0 eq) in ethanol (20 mL).

  • Reagent Addition: Add a 6 M aqueous solution of sodium hydroxide (5.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and neutralize with 6 M hydrochloric acid until the pH is ~7.

  • Isolation: The product, 6-ethoxy-5-methylnicotinamide, will often precipitate. Collect the solid by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum.

  • Purification: If necessary, the product can be further purified by recrystallization from an ethanol/water mixture.

Parameter Condition Rationale
Solvent Ethanol/WaterCo-solvent system ensures solubility of both the organic substrate and the inorganic base.
Base NaOH (5.0 eq)A strong base is required to drive the nucleophilic attack on the nitrile carbon. Excess ensures complete reaction.
Temperature RefluxProvides the necessary activation energy for the hydrolysis reaction to proceed at a reasonable rate.
Expected Yield >85%Hydrolysis of nitriles to amides is typically a high-yielding transformation.
Reduction: Synthesis of Primary Amines

The nitrile group can be readily reduced to a primary amine (R-CH₂NH₂), providing a gateway to a vast array of subsequent chemical modifications. This transformation is critical for introducing a basic nitrogen center, a common feature in many active pharmaceutical ingredients.

Causality in Reagent Choice:

  • Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent that efficiently converts nitriles to primary amines. Its high reactivity necessitates anhydrous conditions and careful handling. The mechanism involves two successive additions of a hydride ion (H⁻) to the nitrile carbon.[4][8][9]

  • Catalytic Hydrogenation: Using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) under an atmosphere of hydrogen gas provides a milder, more scalable alternative. This method is often preferred in industrial settings due to improved safety and cost-effectiveness.[7][8]

reduction_workflow start 6-Ethoxy-5-methylnicotinonitrile reagent 1. LiAlH₄ in THF 2. H₂O work-up start->reagent Reduction product (6-Ethoxy-5-methylpyridin-3-yl)methanamine reagent->product application Further Functionalization (e.g., Amide Coupling, Reductive Amination) product->application

Figure 2: Workflow for the reduction of the nitrile.

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF, 20 mL). Cool the flask to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 6-ethoxy-5-methylnicotinonitrile (1.0 eq) in anhydrous THF (10 mL) and add it dropwise to the stirred LiAlH₄ suspension via an addition funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Quenching (Fieser Method): Cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely neutralizing the excess reagent and forming a granular precipitate of aluminum salts.

  • Isolation: Stir the resulting slurry for 1 hour, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude primary amine, which can be purified by column chromatography or distillation.

Addition of Organometallic Reagents: A Route to Ketones

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, act as powerful carbon nucleophiles. Their addition to the nitrile group, followed by acidic hydrolysis of the intermediate imine, provides an excellent method for the synthesis of ketones—a reaction that forms a new carbon-carbon bond.[9][10][11]

Mechanism Insight: The organometallic reagent adds once to the electrophilic nitrile carbon, forming a stable intermediate imine anion salt. This intermediate is resistant to a second addition. Subsequent work-up with aqueous acid protonates the nitrogen and hydrolyzes the C=N double bond to a C=O double bond, yielding the ketone.[10]

Organometallic Reagent Example Resulting Ketone Product
Grignard ReagentPhenylmagnesium Bromide(6-Ethoxy-5-methylpyridin-3-yl)(phenyl)methanone
Grignard ReagentMethylmagnesium Iodide1-(6-Ethoxy-5-methylpyridin-3-yl)ethan-1-one
Organolithium Reagentn-Butyllithium1-(6-Ethoxy-5-methylpyridin-3-yl)pentan-1-one
  • Setup: In a flame-dried, three-neck flask under an inert atmosphere, place 6-ethoxy-5-methylnicotinonitrile (1.0 eq) and dissolve in anhydrous diethyl ether or THF (25 mL). Cool the solution to 0 °C.

  • Reagent Addition: Add a solution of methylmagnesium iodide (1.2 eq, 3.0 M in diethyl ether) dropwise via syringe over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 3-5 hours.

  • Work-up and Hydrolysis: Cool the reaction to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution (20 mL). Follow this with the addition of 2 M HCl until the aqueous layer is acidic (pH ~2). Stir vigorously for 1 hour to ensure complete hydrolysis of the imine intermediate.

  • Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude ketone can be purified via flash column chromatography on silica gel.

Conclusion and Synthetic Outlook

The nitrile group of 6-ethoxy-5-methylnicotinonitrile is a versatile and reactive functional handle. The electronic push from the ethoxy and methyl groups modulates its reactivity, yet it remains a prime site for nucleophilic attack. The transformations discussed—hydrolysis to amides/acids, reduction to primary amines, and organometallic addition to ketones—are robust and high-yielding reactions that convert a simple starting material into a variety of highly valuable synthetic intermediates. For drug development professionals, mastery of these reactions provides a reliable toolkit for rapidly diversifying a core scaffold, enabling the systematic exploration of structure-activity relationships and the ultimate discovery of new therapeutic agents.

References

  • Kotb, E. R. M., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica. [Link]

  • Lee, K., et al. (2026). Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles. ACS Publications. [Link]

  • El-Sayed, N. N. E., et al. (2021). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules. [Link]

  • Chemistry Steps. (2024). Reactions of Nitriles. [Link]

  • Al-Ostath, A., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Chemical Reviews. [Link]

  • LibreTexts Chemistry. (2025). Chemistry of Nitriles. [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]

  • Boudreau, H. E., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances. [Link]

  • Gouda, M. A., et al. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Molecules. [Link]

  • Wikipedia. (n.d.). Nitrile. [Link]

  • Science of Synthesis. (n.d.). Catalytic Reduction of Nitriles. [Link]

  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]

  • Gouda, M. A., et al. (2020). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. Journal of Heterocyclic Chemistry. [Link]

  • University of Sheffield. (n.d.). Examples Of Cycloaddition/Elimination Reactions. [Link]

  • Wikipedia. (n.d.). Cycloaddition. [Link]

  • Snider, B. B. (2007). Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. DSpace@MIT. [Link]

  • KPU Pressbooks. (n.d.). Reactions of Nitriles. [Link]

Sources

Methodological & Application

Step-by-step synthesis of 6-Ethoxy-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthesis of 6-Ethoxy-5-methylnicotinonitrile (Systematic name: 2-ethoxy-3-methyl-5-pyridinecarbonitrile), a functionalized pyridine intermediate critical in the development of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1]

The protocol utilizes a Nucleophilic Aromatic Substitution (


) strategy, replacing the chloro-substituent of 6-chloro-5-methylnicotinonitrile  with an ethoxide nucleophile.[1] This route is selected for its high regioselectivity, operational simplicity, and scalability, avoiding the need for expensive transition-metal catalysts.[1]

Scientific Rationale & Mechanism

Mechanistic Causality

The synthesis relies on the electronic deficiency of the pyridine ring, which is further enhanced by the electron-withdrawing nitrile group at the C3 position.[1]

  • Activation: The ring nitrogen (N1) and the nitrile group (C3) withdraw electron density from the C6 position, making it highly susceptible to nucleophilic attack.[1]

  • Leaving Group: The chloride atom at C6 serves as an excellent leaving group.[1]

  • Sterics vs. Electronics: While the methyl group at C5 introduces minor steric hindrance, it does not impede the attack at the adjacent C6 position due to the high nucleophilicity of the ethoxide ion and the planar nature of the transition state.[1]

Pathway Validation

The reaction proceeds via a Meisenheimer complex intermediate .[1] The ethoxide anion attacks the C6 carbon, temporarily disrupting aromaticity.[1] The subsequent loss of the chloride ion restores aromaticity, yielding the ether product.[1] This pathway is thermodynamically driven by the formation of the stable ionic salt (NaCl) and the restoration of the aromatic system.[1]

Experimental Protocol

Materials & Reagents
  • Precursor: 6-Chloro-5-methylnicotinonitrile (CAS: 66909-33-9) - Electrophile[1]

  • Reagent: Sodium Ethoxide (21 wt% in Ethanol) or freshly prepared from Sodium metal and absolute Ethanol - Nucleophile[1]

  • Solvent: Absolute Ethanol (anhydrous)[1]

  • Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (

    
    )[1]
    
Stoichiometry Table
ReagentMW ( g/mol )Equiv.[1][2][3]Role
6-Chloro-5-methylnicotinonitrile 152.581.0Limiting Reagent
Sodium Ethoxide (NaOEt) 68.051.2 - 1.5Nucleophile
Ethanol (EtOH) 46.07N/A (Solvent)Solvent (0.5 M conc.)
Step-by-Step Methodology

Step 1: Reagent Preparation

  • Protocol: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge absolute Ethanol.

  • Note: If using solid NaOEt, add it rapidly to the ethanol under a nitrogen atmosphere to prevent moisture absorption. If using a commercial solution, proceed directly.[1]

Step 2: Addition of Substrate

  • Protocol: Add 6-Chloro-5-methylnicotinonitrile (1.0 equiv) to the ethoxide solution at room temperature (25°C).

  • Observation: The solution may turn slightly yellow/orange upon addition.[1]

Step 3: Reaction (S_NAr)

  • Protocol: Heat the reaction mixture to reflux (approx. 78-80°C) . Maintain reflux for 2–4 hours .

  • Process Control: Monitor reaction progress via Thin Layer Chromatography (TLC) using 20% EtOAc in Hexanes.

    • Starting Material

      
      : ~0.5[1][4]
      
    • Product

      
      : ~0.6-0.7 (Product is less polar due to ether formation replacing the polar C-Cl bond character).[1]
      

Step 4: Quenching & Workup

  • Protocol: Once the starting material is consumed, cool the mixture to room temperature. Concentrate the solvent under reduced pressure (Rotavap) to ~20% of the original volume.[1]

  • Extraction: Pour the residue into ice-cold water (50 mL per gram of substrate). A precipitate may form.[1][5]

    • If solid forms: Filter, wash with water, and dry.[1]

    • If oil forms:[6] Extract with EtOAc (3 x volumes). Wash combined organics with brine, dry over anhydrous

      
      , filter, and concentrate.[1]
      

Step 5: Purification

  • Protocol: The crude product is often sufficiently pure (>95%).[1] If necessary, recrystallize from Ethanol/Water (1:1) or purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).[1]

Visualization of Workflow & Mechanism

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: Clean, Dry Glassware Prep Prepare NaOEt Solution (Abs. EtOH, N2 atm) Start->Prep Add Add 6-Chloro-5-methylnicotinonitrile (1.0 equiv) Prep->Add React Reflux (80°C) 2-4 Hours Add->React Monitor TLC Check (20% EtOAc/Hex) React->Monitor Monitor->React Incomplete Workup Concentrate & Quench (Ice Water) Monitor->Workup Complete Extract Extraction / Filtration (EtOAc or Solid Collect) Workup->Extract Final Pure 6-Ethoxy-5-methylnicotinonitrile Extract->Final

Figure 1: Operational workflow for the synthesis of 6-Ethoxy-5-methylnicotinonitrile.

Reaction Mechanism Pathway

Mechanism SM 6-Chloro-5-methyl- nicotinonitrile TS Meisenheimer Complex SM->TS + Nuc (Attack at C6) Nuc Ethoxide Anion (EtO-) Nuc->TS Prod 6-Ethoxy-5-methyl- nicotinonitrile TS->Prod Elimination LG Chloride (Cl-) TS->LG

Figure 2:


 mechanistic pathway showing the substitution of chloride by ethoxide.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures should be verified:

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       8.30 (d, 1H, C2-H) – Deshielded by N and CN.[1]
      
    • 
       7.65 (d, 1H, C4-H) – Coupling to C2/C5.[1]
      
    • 
       4.45 (q, 2H, 
      
      
      
      ) – Characteristic quartet of ethoxy group.
    • 
       2.25 (s, 3H, 
      
      
      
      ) – Methyl singlet.[1]
    • 
       1.40 (t, 3H, 
      
      
      
      ) – Triplet of ethoxy group.
  • IR Spectroscopy:

    • 
       ~2220-2230 
      
      
      
      (C
      
      
      N stretch).[1]
    • 
       ~1580-1600 
      
      
      
      (Pyridine ring skeletal vibrations).[1]

References

  • Katritzky, A. R., et al. (2005).[1][6] Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993–997.[1][6] Retrieved from [Link][1]

  • PubChem. (2025).[1][7][8] 6-Chloro-5-methylnicotinonitrile (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]

  • Organic Syntheses. (1966).[1] 2-Cyano-6-methylpyridine.[1] Org. Synth. Coll. Vol. 5, p. 303.[1] Retrieved from [Link][1]

Sources

Scalable Preparation of 6-Ethoxy-5-methylnicotinonitrile: A Comprehensive Guide for Researchers and Process Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Ethoxy-5-methylnicotinonitrile is a key substituted pyridine derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an ethoxy group, a methyl group, and a nitrile functionality, provides multiple points for molecular elaboration, making it an attractive scaffold for the synthesis of novel therapeutic agents. The development of a robust and scalable synthetic route is paramount for its widespread application in pharmaceutical research and development.

This technical guide provides a comprehensive overview of a scalable, multi-step synthesis of 6-Ethoxy-5-methylnicotinonitrile. The protocols detailed herein are designed to be adaptable from laboratory-scale synthesis to larger-scale production, with a focus on procedural safety, efficiency, and scalability. Each step is accompanied by expert insights into the rationale behind the chosen reagents and conditions, ensuring a thorough understanding of the synthetic strategy.

Synthetic Strategy Overview

The most logical and scalable approach to 6-Ethoxy-5-methylnicotinonitrile involves a five-step sequence starting from the readily available 2-amino-5-methylpyridine. This strategy focuses on the sequential introduction of the required functional groups onto the pyridine ring.

Synthetic_Pathway A 2-Amino-5-methylpyridine B 2-Hydroxy-5-methyl-3-nitropyridine A->B Nitration C 2-Chloro-5-methyl-3-nitropyridine B->C Chlorination D 2-Ethoxy-5-methyl-3-nitropyridine C->D Ethoxylation E 2-Ethoxy-3-methyl-5-aminopyridine D->E Reduction F 6-Ethoxy-5-methylnicotinonitrile E->F Sandmeyer Reaction

Caption: Overall synthetic workflow for 6-Ethoxy-5-methylnicotinonitrile.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine

The initial step involves the nitration of 2-amino-5-methylpyridine. This reaction proceeds via an electrophilic aromatic substitution, where the nitro group is introduced at the 3-position. The amino group is subsequently converted to a hydroxyl group under the reaction conditions.

Protocol:

  • In a well-ventilated fume hood, dissolve 2-amino-5-methylpyridine in concentrated sulfuric acid in a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel. The dissolution is exothermic, so cooling in an ice bath is recommended.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Slowly add the nitrating mixture to the solution of 2-amino-5-methylpyridine, maintaining the reaction temperature at approximately 130°C.[1] Foaming will occur during the addition.

  • After the addition is complete, pour the hot reaction mixture onto crushed ice.

  • Adjust the pH of the resulting solution to 3-4 with aqueous ammonia.

  • Cool the mixture in a refrigerator to facilitate precipitation.

  • Collect the precipitate by filtration, wash thoroughly with cold water, and dry.

  • The crude product can be recrystallized from hot water to yield pure 2-hydroxy-5-methyl-3-nitropyridine.

Quantitative Data:

ReagentMolar Equiv.Amount for 10g of Starting Material
2-Amino-5-methylpyridine1.010.0 g
Conc. Sulfuric Acid-~4.6 mL (for dissolution)
Conc. Nitric Acid~2.2~7.3 mL
Conc. Sulfuric Acid-~7.3 mL (for nitrating mix)

Causality and Insights:

  • The use of a high reaction temperature is crucial for this transformation, which involves both nitration and the conversion of the amino to a hydroxyl group.

  • Careful control of the addition of the nitrating mixture is necessary to manage the exothermic nature of the reaction and the accompanying foaming.

Step 2: Synthesis of 2-Chloro-5-methyl-3-nitropyridine

The hydroxyl group of 2-hydroxy-5-methyl-3-nitropyridine is converted to a chloro group, which serves as a good leaving group for the subsequent ethoxylation step. Thionyl chloride or phosphorus oxychloride are effective reagents for this transformation.

Protocol:

  • Suspend 2-hydroxy-5-methyl-3-nitropyridine in thionyl chloride in a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux and maintain for 3 hours.[2]

  • After cooling, carefully evaporate the excess thionyl chloride under reduced pressure.

  • Dilute the residue with water and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to afford 2-chloro-5-methyl-3-nitropyridine.

Quantitative Data:

ReagentMolar Equiv.Amount for 10g of Starting Material
2-Hydroxy-5-methyl-3-nitropyridine1.010.0 g
Thionyl ChlorideExcess~9.7 mL
DMFCatalyticA few drops

Causality and Insights:

  • The use of a catalytic amount of DMF accelerates the reaction by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is a more potent chlorinating agent.

  • This reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of thionyl chloride.

Step 3: Synthesis of 2-Ethoxy-5-methyl-3-nitropyridine

This step involves a nucleophilic aromatic substitution reaction where the chloro group is displaced by an ethoxy group.

Protocol:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal to anhydrous ethanol under an inert atmosphere.

  • To this solution, add 2-chloro-5-methyl-3-nitropyridine.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify by column chromatography on silica gel if necessary.

Quantitative Data:

ReagentMolar Equiv.Amount for 10g of Starting Material
2-Chloro-5-methyl-3-nitropyridine1.010.0 g
Sodium~1.1~1.4 g
Anhydrous EthanolExcessSufficient to dissolve reagents

Causality and Insights:

  • The use of anhydrous conditions is crucial to prevent the formation of the corresponding hydroxypyridine as a byproduct.

  • The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, facilitating the displacement of the chloride.

Step 4: Synthesis of 2-Ethoxy-3-methyl-5-aminopyridine

The nitro group is reduced to a primary amine in this step. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol:

  • Dissolve 2-ethoxy-5-methyl-3-nitropyridine in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the mixture vigorously at room temperature until the hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield 2-ethoxy-3-methyl-5-aminopyridine.

Quantitative Data:

ReagentMolar Equiv.Amount for 10g of Starting Material
2-Ethoxy-5-methyl-3-nitropyridine1.010.0 g
10% Pd/C~5-10 mol%~0.5-1.0 g
Hydrogen GasExcess1-4 atm pressure
Solvent (e.g., Ethanol)-Sufficient to dissolve

Causality and Insights:

  • Catalytic hydrogenation is a highly efficient and clean reduction method, with water being the only byproduct.[3]

  • Care must be taken when handling the palladium catalyst, as it can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen.

Step 5: Synthesis of 6-Ethoxy-5-methylnicotinonitrile via Sandmeyer Reaction

The final step is the conversion of the amino group to a nitrile via a Sandmeyer reaction.[1][4] This classic transformation proceeds through a diazonium salt intermediate, which is then reacted with a copper(I) cyanide catalyst.

Sandmeyer_Reaction cluster_0 Diazotization cluster_1 Cyanation A 2-Ethoxy-3-methyl-5-aminopyridine B Diazonium Salt A->B NaNO2, HCl, 0-5 °C C 6-Ethoxy-5-methylnicotinonitrile B->C CuCN

Caption: Key stages of the Sandmeyer reaction.

Protocol:

  • Diazotization:

    • Dissolve 2-ethoxy-3-methyl-5-aminopyridine in aqueous hydrochloric acid and cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.

    • Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (release of N₂) will be observed.

    • Allow the reaction mixture to warm to room temperature and then gently heat to around 50-60°C for one hour to drive the reaction to completion.

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain 6-ethoxy-5-methylnicotinonitrile.

Quantitative Data:

ReagentMolar Equiv.Amount for 10g of Starting Material
2-Ethoxy-3-methyl-5-aminopyridine1.010.0 g
Conc. Hydrochloric Acid~3.0~15 mL
Sodium Nitrite~1.1~4.6 g
Copper(I) Cyanide~1.2~7.2 g
Sodium/Potassium Cyanide~1.2~4.0 g (NaCN) or ~5.2 g (KCN)

Causality and Insights:

  • The Sandmeyer reaction is a powerful method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt.[1][4]

  • Safety is paramount: Diazonium salts can be explosive when isolated and dry. Therefore, they should always be prepared in situ and used immediately in solution at low temperatures. Cyanide salts are highly toxic and must be handled with extreme care in a well-ventilated fume hood, with appropriate personal protective equipment. Acidification of cyanide solutions will release highly toxic hydrogen cyanide gas.

Conclusion

The synthetic route detailed in this guide offers a scalable and reliable method for the preparation of 6-Ethoxy-5-methylnicotinonitrile. By starting with a readily available pyridine derivative and employing a series of well-established and scalable chemical transformations, this protocol provides a practical pathway for researchers and process chemists to access this valuable building block for drug discovery and development. The provided insights into the causality of the experimental choices and the emphasis on safety considerations are intended to facilitate the successful implementation of this synthesis on both laboratory and larger scales.

References

  • PrepChem. Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. Available at: [Link]

  • Toma, L., et al. 2-Chloro-5-methyl-3-nitropyridine. Acta Crystallographica Section E, 2011 , 67(Pt 12), o3243. Available at: [Link]

  • Wikipedia. Sandmeyer reaction. Available at: [Link]

Sources

Hydrolysis Conditions for the Conversion of 6-Ethoxy-5-methylnicotinonitrile to 6-Ethoxy-5-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide:

Introduction

6-Ethoxy-5-methylnicotinic acid is a valuable substituted pyridine carboxylic acid, a structural motif frequently explored in medicinal chemistry and drug development. Its synthesis from the corresponding nitrile, 6-Ethoxy-5-methylnicotinonitrile, is a critical transformation. The hydrolysis of a nitrile to a carboxylic acid is a fundamental reaction in organic synthesis, but its efficiency is highly dependent on the chosen reaction conditions. Vigorous traditional methods involving strong acids or bases can be effective but may not be suitable for sensitive substrates, leading to side reactions and lower yields.[1][2] Conversely, milder enzymatic methods offer high selectivity under benign conditions, aligning with modern green chemistry principles.

This document provides a detailed guide for researchers, scientists, and drug development professionals on various methodologies for the hydrolysis of 6-Ethoxy-5-methylnicotinonitrile. We will explore the mechanistic underpinnings of acidic, basic, and enzymatic hydrolysis, present detailed, field-tested protocols, and offer insights into the rationale behind experimental choices to empower researchers to select and optimize the conditions best suited for their specific needs.

Mechanistic Overview of Nitrile Hydrolysis

The conversion of a nitrile to a carboxylic acid involves the formal addition of two molecules of water across the carbon-nitrogen triple bond.[3][4] The reaction universally proceeds through an amide intermediate, which is subsequently hydrolyzed to the final carboxylic acid.[4][5][6] The choice of catalyst—acid, base, or enzyme—determines the specific activation pathway.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[4][7][8] The resulting protonated imidic acid tautomerizes to the more stable amide. This amide is then protonated at the carbonyl oxygen and undergoes subsequent nucleophilic attack by water to yield the carboxylic acid and an ammonium ion.[6][8]

cluster_0 Part 1: Nitrile to Amide cluster_1 Part 2: Amide to Carboxylic Acid Nitrile 6-Ethoxy-5-methylnicotinonitrile ProtonatedNitrile Protonated Nitrile (Activated) Nitrile->ProtonatedNitrile + H⁺ ImidicAcid Imidic Acid Intermediate ProtonatedNitrile->ImidicAcid + H₂O - H⁺ Amide 6-Ethoxy-5-methylnicotinamide ImidicAcid->Amide Tautomerization ProtonatedAmide Protonated Amide Amide->ProtonatedAmide + H⁺ Tetrahedral Tetrahedral Intermediate ProtonatedAmide->Tetrahedral + H₂O CarboxylicAcid 6-Ethoxy-5-methylnicotinic Acid Tetrahedral->CarboxylicAcid - H⁺ Ammonium NH₄⁺ Tetrahedral->Ammonium Release

Fig. 1: Acid-Catalyzed Nitrile Hydrolysis Pathway.
Base-Catalyzed Hydrolysis

In contrast, the base-catalyzed mechanism begins with the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[9][4][10] This forms a negatively charged intermediate that is subsequently protonated by water to yield an imidic acid, which rapidly tautomerizes to the amide.[9][4] The amide then undergoes base-mediated hydrolysis: hydroxide attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel an amide anion (NH₂⁻), a very poor leaving group. This step is typically the rate-limiting and requires significant energy input (heating).[11] The amide anion immediately deprotonates the newly formed carboxylic acid, driving the reaction towards the carboxylate salt. A final acidic workup step is required to protonate the carboxylate and isolate the neutral carboxylic acid product.[3][10]

cluster_0 Part 1: Nitrile to Amide cluster_1 Part 2: Amide to Carboxylate Nitrile 6-Ethoxy-5-methylnicotinonitrile Adduct Hydroxy-Imine Adduct Nitrile->Adduct + OH⁻ ImidicAcid Imidic Acid Intermediate Adduct->ImidicAcid + H₂O - OH⁻ Amide 6-Ethoxy-5-methylnicotinamide ImidicAcid->Amide Tautomerization Tetrahedral Tetrahedral Intermediate Amide->Tetrahedral + OH⁻ Carboxylate Carboxylate Salt Tetrahedral->Carboxylate - NH₂⁻ Ammonia NH₃ CarboxylicAcid 6-Ethoxy-5-methylnicotinic Acid Carboxylate->CarboxylicAcid Acidic Workup (+ H⁺)

Fig. 2: Base-Catalyzed Nitrile Hydrolysis Pathway.
Enzymatic Hydrolysis

Biocatalytic nitrile hydrolysis offers a green and highly specific alternative. Two main enzymatic pathways exist:

  • Nitrilase Pathway: A single enzyme, nitrilase, directly converts the nitrile to the corresponding carboxylic acid and ammonia by incorporating two water molecules.[12]

  • Nitrile Hydratase/Amidase Pathway: This is a two-enzyme cascade. First, a nitrile hydratase converts the nitrile to the intermediate amide. Then, an amidase hydrolyzes the amide to the carboxylic acid.[12][13]

These enzymatic reactions occur under mild conditions (neutral pH, room temperature), which prevents the degradation of sensitive functional groups and offers exceptional selectivity.[12]

Comparative Overview of Hydrolysis Conditions

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed HydrolysisEnzymatic Hydrolysis
Key Reagents Strong acid (e.g., 70% H₂SO₄, conc. HCl)Strong base (e.g., NaOH, KOH)Nitrilase or Nitrile Hydratase/Amidase, Buffer
Temperature High (Reflux, 80-110 °C)High (Reflux, 80-100 °C)Mild (25-40 °C)
Typical Time 2-12 hours4-24 hours12-48 hours
Work-up Neutralization, ExtractionAcidification, Filtration/ExtractionEnzyme removal, Extraction
Pros Strong driving force, inexpensive reagents, well-established.Inexpensive reagents, high conversion, product salt often soluble.High selectivity, mild conditions, environmentally friendly, minimal byproducts.
Cons Harsh conditions, potential for charring/side reactions, acid-sensitive groups not tolerated.Harsh conditions, base-sensitive groups not tolerated, requires final acidification step.Enzymes can be expensive, slower reaction rates, requires optimization of biological parameters (pH, temp).

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol employs vigorous conditions for a robust and complete conversion. The use of concentrated sulfuric acid ensures full protonation of the nitrile and subsequent amide intermediate, driving the reaction to completion.

Materials:

  • 6-Ethoxy-5-methylnicotinonitrile

  • Sulfuric Acid (H₂SO₄), 70% aqueous solution

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-Ethoxy-5-methylnicotinonitrile (5.0 g, 1.0 eq).

  • Acid Addition: Carefully add 50 mL of 70% aqueous sulfuric acid to the flask.

  • Hydrolysis: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc, visualizing the disappearance of the starting nitrile). The reaction is typically complete within 4-8 hours.

  • Work-up & Neutralization: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Slowly and carefully neutralize the reaction by adding saturated sodium bicarbonate solution until the pH is ~7-8. Caution: This is a highly exothermic process that releases CO₂ gas; perform addition slowly with good stirring to control foaming.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 6-Ethoxy-5-methylnicotinic acid.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.

Protocol 2: Base-Catalyzed Hydrolysis

This method utilizes a strong base to drive the hydrolysis. It is a common and effective alternative to acid catalysis. The final product is isolated by acidifying the intermediate carboxylate salt.[3][14]

Materials:

  • 6-Ethoxy-5-methylnicotinonitrile

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric Acid (HCl), 6 M

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 6-Ethoxy-5-methylnicotinonitrile (5.0 g, 1.0 eq) and 25 mL of ethanol. Stir to dissolve.

  • Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (5.0 g, ~4 eq) in 25 mL of deionized water. Add this aqueous NaOH solution to the ethanolic solution of the nitrile.

  • Hydrolysis: Attach a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) with stirring. The reaction progress can be monitored by TLC. Reflux is typically maintained for 8-16 hours.

  • Work-up & Acidification: After cooling the reaction mixture to room temperature, concentrate it under reduced pressure to remove the ethanol. Dilute the remaining aqueous residue with 50 mL of water and cool to 0 °C in an ice bath.

  • Product Precipitation: While stirring vigorously, slowly add 6 M HCl to the cooled solution. The 6-Ethoxy-5-methylnicotinic acid will precipitate as a solid as the solution becomes acidic. Continue adding acid until the pH is approximately 2-3.[9]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold deionized water.

  • Drying: Dry the solid product under vacuum to a constant weight. Further purification can be achieved by recrystallization if necessary.

Protocol 3: Enzymatic Hydrolysis using a Nitrilase

This protocol provides a mild and highly selective method for the hydrolysis, ideal for complex molecules or as a green chemistry alternative. It requires sourcing a suitable nitrilase enzyme.

Materials:

  • 6-Ethoxy-5-methylnicotinonitrile

  • Nitrilase (e.g., from Alcaligenes faecalis or a commercially available recombinant source)

  • Potassium Phosphate Buffer (e.g., 100 mM, pH 7.5)

  • Ethyl Acetate (EtOAc)

  • Hydrochloric Acid (HCl), 1 M

  • Orbital shaker with temperature control

  • Centrifuge (optional)

  • pH meter

Procedure:

  • Reaction Setup: In a 250 mL Erlenmeyer flask, prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.5).

  • Substrate Addition: Add 6-Ethoxy-5-methylnicotinonitrile (1.0 g) to the buffer. The nitrile may not fully dissolve, creating a suspension.

  • Enzyme Addition: Add the nitrilase enzyme (e.g., 50 mg of lyophilized powder, or as recommended by the supplier).

  • Hydrolysis/Incubation: Seal the flask and place it in an orbital shaker set to 30 °C and 200 rpm. Allow the reaction to proceed for 24-48 hours. Monitor the conversion by taking small aliquots and analyzing them by HPLC or TLC.

  • Work-up & Enzyme Removal: Once the reaction has reached completion, stop the shaker. If a whole-cell biocatalyst was used, remove the cells by centrifugation followed by decanting the supernatant. If a purified enzyme was used, proceed directly to extraction.

  • Extraction: Adjust the pH of the reaction mixture to ~2.0 using 1 M HCl. This protonates the product, making it extractable into an organic solvent. Extract the aqueous solution with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product. The purity is often very high, potentially negating the need for further purification.

General Experimental Workflow

Start Start: 6-Ethoxy-5- methylnicotinonitrile Setup Reaction Setup (Add Solvent & Reagent/ Enzyme) Start->Setup Hydrolysis Hydrolysis (Heating or Incubation) Setup->Hydrolysis Workup Work-up (Neutralize / Acidify) Hydrolysis->Workup Isolation Isolation (Extraction or Filtration) Workup->Isolation Purification Purification (Recrystallization or Chromatography) Isolation->Purification End Product: 6-Ethoxy-5- methylnicotinic Acid Purification->End

Fig. 3: General workflow for the hydrolysis of nitriles.

References

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112. [Link]

  • Putter, I. & Hylton, T. A. (1975). Process for hydrolysis of nitriles. U.S. Patent No. 3,920,670.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. [Link]

  • Debabov, V. G., & Yanenko, A. S. (2016). Biocatalytic hydrolysis of nitriles. ResearchGate. [Link]

  • Martínková, L., & Veselá, A. B. (n.d.). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Science of Synthesis. [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. [Link]

  • The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • ARKAT USA, Inc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • JoVE. (2025, May 22). Nitriles to Carboxylic Acids: Hydrolysis. [Link]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles. Organic Chemistry II. [Link]

  • Common-Reactions.com. (n.d.). Nitrile to Acid. [Link]

Sources

Application Note: Strategic Solvent Selection for the Crystallization and Isolation of 6-Ethoxy-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the principles and protocols for the selection of optimal solvent systems for the crystallization and isolation of 6-Ethoxy-5-methylnicotinonitrile, a key intermediate in pharmaceutical synthesis. The document outlines a systematic approach to solvent screening and crystallization process development, emphasizing the impact of solvent choice on yield, purity, and crystal morphology. Detailed experimental protocols for cooling and anti-solvent crystallization are provided, alongside a theoretical framework to empower researchers in developing robust and efficient purification strategies.

Introduction: The Critical Role of Crystallization in API Purification

Crystallization is a fundamental and indispensable technique for the purification of solid organic compounds, particularly active pharmaceutical ingredients (APIs) and their intermediates.[1][2] For a compound like 6-Ethoxy-5-methylnicotinonitrile, achieving high purity is paramount for its successful use in subsequent synthetic steps and for ensuring the quality and safety of the final drug product. The selection of an appropriate solvent system is the cornerstone of a successful crystallization process, directly influencing critical quality attributes such as purity, crystal size distribution, and polymorphic form.[3][4][5] An ill-chosen solvent can lead to low yields, inadequate impurity rejection, or the formation of undesirable crystal habits or polymorphs, which can negatively impact downstream processing and bioavailability.[5][6]

This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on how to strategically approach the selection of crystallization solvents for 6-Ethoxy-5-methylnicotinonitrile. By understanding the underlying principles and following systematic protocols, a robust and scalable crystallization process can be developed.

Theoretical Framework for Solvent Selection

The primary principle of crystallization is the difference in solubility of the target compound in a given solvent at different temperatures.[7] An ideal solvent will exhibit high solubility for 6-Ethoxy-5-methylnicotinonitrile at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[8][9] This differential solubility allows for the creation of a supersaturated solution upon cooling, from which the pure compound will crystallize, leaving impurities behind in the solution (mother liquor).[1][7]

The adage "like dissolves like" is a useful starting point for solvent selection.[1] The molecular structure of 6-Ethoxy-5-methylnicotinonitrile, which contains a polar nicotinonitrile core and less polar ethoxy and methyl groups, suggests that a solvent of intermediate polarity would be a good starting point.

Key Solvent Characteristics for Crystallization:

  • Solubility Profile: The solvent should dissolve the compound to be purified when hot, but the compound should be sparingly soluble or insoluble when cold.[2][8][9]

  • Impurity Solubility: The solvent should either dissolve impurities readily at all temperatures or not dissolve them at all.[8][9]

  • Chemical Inertness: The solvent must not react with the compound being purified.[8][9]

  • Boiling Point: The solvent's boiling point should be high enough to allow for a significant temperature-dependent solubility difference but low enough for easy removal from the crystals during drying.[8]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.[9]

  • Safety and Environmental Profile: The chosen solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[9]

Systematic Approach to Solvent Screening

A systematic screening of a range of solvents with varying polarities is the most effective way to identify a suitable crystallization solvent. This can be done on a small scale to conserve material.

Table 1: Suggested Solvents for Initial Screening

Solvent ClassExample SolventsRelative PolarityRationale
Protic Solvents Ethanol, Isopropanol, WaterHighThe pyridine nitrogen and nitrile group of 6-Ethoxy-5-methylnicotinonitrile may interact favorably with protic solvents. Water is often used as an anti-solvent.
Aprotic Polar Acetone, Acetonitrile, Ethyl AcetateMediumThese solvents offer a balance of polarity that may provide the desired solubility profile for the target molecule.
Aprotic Nonpolar Toluene, Heptane, CyclohexaneLowThese are less likely to be good single solvents due to the polar nature of the nicotinonitrile core, but they can be excellent anti-solvents when used in combination with a more polar solvent.

Experimental Protocols

The following protocols are designed to guide the user through the process of selecting a suitable solvent and developing a crystallization procedure for 6-Ethoxy-5-methylnicotinonitrile.

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to quickly assess the suitability of a range of solvents.

Materials:

  • Crude 6-Ethoxy-5-methylnicotinonitrile

  • Selection of solvents from Table 1

  • Small test tubes or vials

  • Hot plate or water bath

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of crude 6-Ethoxy-5-methylnicotinonitrile into a small test tube.

  • Add the solvent to be tested dropwise at room temperature, vortexing after each addition, until the solid dissolves or a significant volume of solvent has been added. Note the solubility at room temperature.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the mixture gently in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid dissolves completely. Record the approximate volume of solvent used.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, gently scratch the inside of the test tube with a glass rod or place the tube in an ice-water bath.

  • Observe the quantity and quality of the crystals formed. A good solvent will yield a significant amount of crystalline solid upon cooling.

  • Repeat this procedure for each of the selected solvents.

Protocol 2: Cooling Crystallization

This protocol is for purifying a larger quantity of 6-Ethoxy-5-methylnicotinonitrile using a single solvent system identified from the screening process.

Materials:

  • Crude 6-Ethoxy-5-methylnicotinonitrile

  • Optimal solvent identified in Protocol 4.1

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, for volatile solvents)

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude 6-Ethoxy-5-methylnicotinonitrile into an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and bring the mixture to a gentle boil with stirring.

  • Continue to add small portions of the hot solvent until the solid is completely dissolved.[9] It is crucial to use the minimum amount of hot solvent to ensure a good yield.[1][9]

  • If the solution is colored and the pure compound is known to be colorless, activated carbon can be added to the hot solution to remove colored impurities.[2][10] The solution should then be hot filtered to remove the carbon.

  • Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[9]

  • Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[1]

  • Allow the crystals to dry on the filter paper by drawing air through them for a few minutes.

  • Transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at an appropriate temperature until a constant weight is achieved.

Protocol 3: Anti-Solvent Crystallization

This method is useful when a single solvent with the ideal solubility profile cannot be found. It involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a miscible "anti-solvent" in which the compound is insoluble to induce crystallization.

Materials:

  • Crude 6-Ethoxy-5-methylnicotinonitrile

  • A "good" solvent (e.g., ethanol, acetone)

  • An "anti-solvent" (e.g., water, heptane)

  • Erlenmeyer flask

  • Stir plate

  • Burette or dropping funnel for controlled addition of the anti-solvent

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolve the crude 6-Ethoxy-5-methylnicotinonitrile in the minimum amount of the "good" solvent at room temperature or with gentle heating.

  • Slowly add the "anti-solvent" dropwise to the stirred solution.

  • Continue adding the anti-solvent until a slight turbidity (cloudiness) persists. This indicates the point of saturation.

  • If necessary, gently warm the solution to redissolve the precipitate and then allow it to cool slowly.

  • Allow the solution to stand undisturbed to allow for crystal growth.

  • Cool the flask in an ice bath to maximize precipitation.

  • Collect the crystals by vacuum filtration as described in Protocol 4.2.

  • Wash the crystals with a small amount of a pre-mixed solution of the "good" solvent and "anti-solvent" in the final ratio.

  • Dry the crystals as described in Protocol 4.2.

Visualization of Workflows

The following diagrams illustrate the decision-making process and experimental workflows for crystallization.

Solvent_Selection_Workflow start Start: Crude 6-Ethoxy-5-methylnicotinonitrile screening Small-Scale Solvent Screening (Protocol 4.1) start->screening evaluate Evaluate Solubility: High in Hot, Low in Cold? screening->evaluate single_solvent Good Single Solvent Found? evaluate->single_solvent cooling_cryst Cooling Crystallization (Protocol 4.2) single_solvent->cooling_cryst Yes anti_solvent_path No Suitable Single Solvent single_solvent->anti_solvent_path No end Pure Crystalline Product cooling_cryst->end cosolvent_screen Identify Miscible Good Solvent / Anti-Solvent Pair anti_solvent_path->cosolvent_screen anti_solvent_cryst Anti-Solvent Crystallization (Protocol 4.3) cosolvent_screen->anti_solvent_cryst anti_solvent_cryst->end

Caption: Decision workflow for selecting a crystallization method.

Cooling_Crystallization_Process dissolve 1. Dissolve Crude Product in Minimum Hot Solvent cool_rt 2. Slow Cooling to Room Temperature dissolve->cool_rt cool_ice 3. Ice Bath Cooling cool_rt->cool_ice filtrate 4. Vacuum Filtration cool_ice->filtrate wash 5. Wash Crystals with Cold Solvent filtrate->wash dry 6. Dry Crystals (Vacuum Oven) wash->dry product Pure Product dry->product

Caption: Step-by-step process for cooling crystallization.

Troubleshooting and Optimization

  • Oiling Out: If the compound comes out of solution as a liquid instead of a solid, it is "oiling out".[8] This can be caused by the boiling point of the solvent being higher than the melting point of the solute, or by the solution being too concentrated. To remedy this, try using a lower boiling point solvent or a more dilute solution.

  • No Crystals Form: If no crystals form upon cooling, the solution may not be sufficiently supersaturated. Try scratching the inner surface of the flask with a glass rod, adding a seed crystal of the pure compound, or allowing the solvent to evaporate slowly.[11]

  • Low Yield: This can result from using too much solvent, cooling too quickly, or not cooling to a low enough temperature. Ensure the minimum amount of hot solvent is used and allow for adequate cooling time.

  • Poor Purity: If the final product is not pure, a different solvent system may be needed, or multiple recrystallizations may be necessary. Ensure that cooling is slow to allow for selective crystallization.

Conclusion

The successful isolation of pure 6-Ethoxy-5-methylnicotinonitrile is highly dependent on the strategic selection of an appropriate crystallization solvent. By following a systematic approach of solvent screening and employing well-defined protocols for cooling or anti-solvent crystallization, researchers can develop a robust and efficient purification process. The principles and methodologies outlined in this application note provide a solid foundation for achieving high purity and yield, which are critical for the advancement of drug development programs.

References

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC. (n.d.).
  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.).
  • Solvent Selection in Pharmaceutical Crystallization Process Development - YouTube. (2020, October 9).
  • Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. (2021, July 16).
  • Recrystallization. --->. (n.d.).
  • Solvent Selection - (API) Solubility - APC. (n.d.).
  • Solvent selection for process development - Technobis Crystallization Systems. (2021, November 25).
  • Recrystallization. (n.d.).
  • API Crystallization. (n.d.).
  • Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022, November 7).
  • How To: Purify by Crystallization - Department of Chemistry : University of Rochester. (n.d.).
  • Purification by Recrystallization - CUNY. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support: Purification of 6-Ethoxy-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers purifying 6-Ethoxy-5-methylnicotinonitrile (CAS: Implied analog of 6-chloro-5-methylnicotinonitrile).[1] It focuses on removing specific impurities derived from the standard nucleophilic aromatic substitution (


) synthesis route.

Status: Operational Scope: Impurity Profiling, Crystallization Protocols, Chromatographic Separation Applicability: Small-scale (mg) to Process-scale (kg) optimization

Impurity Profile & Diagnostic Triage

Before initiating purification, you must identify the "Enemy." The synthesis of 6-Ethoxy-5-methylnicotinonitrile typically involves reacting 6-Chloro-5-methylnicotinonitrile with an ethoxide source (NaOEt/EtOH).[1]

Common Impurity Matrix
Impurity TypeSpecific CompoundOriginPhysical Behavior
Starting Material (SM) 6-Chloro-5-methylnicotinonitrileIncomplete conversionSimilar solubility to product; often co-crystallizes.[1]
Hydrolysis Byproduct 6-Ethoxy-5-methylnicotinamidePartial hydrolysis of nitrile (high pH/temp)More polar; H-bond donor; higher melting point.
Hydrolysis Byproduct 6-Ethoxy-5-methylnicotinic acidFull hydrolysisAcidic; soluble in basic aq.[1] media.
Inorganic Salts NaCl / NaBrByproduct of

Insoluble in organics; soluble in water.[1]
Regioisomer 4-Ethoxy isomerRare; occurs if benzyne mechanism activatesVery difficult to separate; requires chromatography.[1]
Diagnostic Decision Tree (DOT Visualization)

Use this logic flow to select the correct protocol.

PurificationLogic Start Crude 6-Ethoxy-5-methylnicotinonitrile TLC Step 1: TLC Analysis (20% EtOAc in Hexanes) Start->TLC CheckSM Is Starting Material (Cl-SM) present? TLC->CheckSM CheckAcid Is there a baseline spot (Acid/Amide)? CheckSM->CheckAcid No ProtocolC Protocol C: Flash Chromatography CheckSM->ProtocolC Yes (>5%) ProtocolA Protocol A: Acid/Base Wash CheckAcid->ProtocolA Yes ProtocolB Protocol B: Recrystallization (EtOH/H2O) CheckAcid->ProtocolB No ProtocolA->ProtocolB Post-Wash

Figure 1: Purification Decision Matrix. Selects the method based on impurity composition.

Removal Protocols

Protocol A: Chemical Washing (Removal of Hydrolysis Products)

Objective: Remove 6-ethoxy-5-methylnicotinic acid and nicotinamide traces.[1] Mechanism: The nitrile group is neutral. The acid impurity is anionic at high pH; the amide is very polar.

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g).

  • Base Wash: Wash organic phase with 10%

    
      (2x).[1]
    
    • Why: Converts the nicotinic acid impurity into its water-soluble sodium salt.[1]

  • Acid Wash (Optional): Wash with mild 0.5 M HCl (1x, rapid).[1]

    • Caution: Do not prolong contact; nitriles can hydrolyze in strong acid.[1] This step removes any unreacted basic amines (if used as catalysts).[1]

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate.
    
Protocol B: Recrystallization (Primary Purification)

Objective: Remove trace Starting Material (SM) and non-polar oligomers.[1] System: Ethanol / Water (Anti-solvent method).[1]

Note: 6-Ethoxy-5-methylnicotinonitrile is a lipophilic solid.[1] The ethoxy group increases solubility in alcohols compared to the chloro-precursor.

Step-by-Step:

  • Solvent Screening: Place 100 mg of crude in a vial. Add absolute Ethanol dropwise while heating to boiling (approx. 78°C).

    • Target: Dissolution should occur with <1 mL solvent per 100 mg.[1]

  • Dissolution: Dissolve the main batch in the minimum amount of boiling Ethanol.

  • Hot Filtration: If insoluble particles (salts/dust) remain, filter the hot solution through a pre-warmed glass frit or cotton plug.[1]

  • Nucleation: Remove from heat. While still warm, add warm water dropwise until a faint turbidity (cloudiness) persists.

  • Re-solubilization: Add 1-2 drops of Ethanol to clear the solution.

  • Crystallization: Allow to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

    • Why: Rapid cooling traps impurities.[1] Slow cooling builds a pure lattice.

  • Harvest: Filter the white needles/crystalline powder. Wash with cold 50% EtOH/Water .

Protocol C: Flash Chromatography (Separation of SM)

Objective: Separate 6-Chloro-5-methylnicotinonitrile (SM) from 6-Ethoxy-5-methylnicotinonitrile (Product). Challenge: Both compounds are non-polar pyridines with similar


 values.

Optimized Conditions:

  • Stationary Phase: Silica Gel (40-63 µm).[1]

  • Mobile Phase: Toluene / Ethyl Acetate (Gradient 95:5 → 80:20).[1]

    • Expert Insight: Toluene provides better

      
       interaction selectivity for pyridine rings than Hexanes, often improving the separation of the Chloro- vs. Ethoxy- species [1].
      
  • Loading: Dry load on Celite or Silica is recommended to prevent band broadening.[1]

Troubleshooting & FAQs

Q1: The product "oiled out" during recrystallization instead of forming crystals. What happened?

Cause: The solution was likely too concentrated, or the anti-solvent (water) was added too quickly/too cold, causing the product to crash out as an amorphous oil (liquid-liquid phase separation) rather than nucleating. Fix:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of Ethanol (good solvent).[1]

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a spatula to induce nucleation.

  • Cool much more slowly (wrap the flask in a towel).

Q2: I still see 5-10% Starting Material (Chloro-analog) after recrystallization.

Cause: The Chloro-SM and Ethoxy-Product are isomorphous (they fit into each other's crystal lattice).[1] Recrystallization rarely separates isomorphous compounds efficiently.[1] Fix: You must use Protocol C (Chromatography) or chemically scavenge the SM.

  • Chemical Scavenging: React the crude mixture with a polymer-supported thiol or amine scavenger (e.g., amine-functionalized silica) if the Chloro-SM is more reactive to

    
     than the product (which is unlikely here as Ethoxy is a poor leaving group). Chromatography is the safer bet.
    
Q3: My yield is low (<50%). Where did the product go?

Analysis:

  • Check the Mother Liquor: Run a TLC of the filtrate from Protocol B. If the product is there, you used too much solvent. Evaporate and repeat with less volume.

  • Check the Aqueous Wash: If you used strong acid (Protocol A), you might have protonated the pyridine nitrogen, rendering the product water-soluble. Neutralize the aqueous waste and extract with DCM to recover.

Q4: The product turned into a solid block (Amide formation).

Cause: "Over-cooking."[1] Prolonged heating in basic ethanol (during synthesis) or acidic water (during workup) hydrolyzed the nitrile (


) to the amide (

). Prevention: Monitor reaction temp strictly. Do not exceed 80°C for extended periods after conversion is complete.[1]

Analytical Verification (Self-Validating System)[1]

Do not assume purity. Verify using these specific markers:

MethodExpected Result for Pure ProductRed Flag (Impurity)
1H NMR (

)
Distinct quartet (~4.2 ppm) and triplet (~1.4 ppm) for Ethoxy group.[1]Small doublet/singlet near aromatic region (SM).[1] Broad singlet >6.0 ppm (Amide NH).[1]
IR Spectroscopy Sharp Nitrile stretch at 2230-2240

.[1]
Broad -OH/-NH stretch at 3300

(Hydrolysis).[1]
HPLC (C18) Single sharp peak.Shoulder peak (Regioisomer) or early eluting broad peak (Acid).[1]
HPLC Method Parameters (Generic Start Point)
  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (Pyridine ring) and 220 nm (Nitrile).[1]

References

  • Reich, H. J. "Solvent Effects in Organic Chemistry."[1] University of Wisconsin-Madison.[1] Toluene is often superior to alkanes for separating aromatic systems due to

    
    -stacking interactions.[1] Link
    
  • Org. Synth. 1950, 30, 70. "Nicotinonitrile." Describes standard workup and distillation/crystallization procedures for nicotinonitriles. Link

  • Pfizer Inc. "Process for the preparation of 6-alkoxy-nicotinonitriles."[1] US Patent 2006/0106223 A1.[1] Details the

    
     synthesis and purification via crystallization from alcohols. Link
    

Sources

Optimizing temperature for 6-Ethoxy-5-methylnicotinonitrile production

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center resource for researchers optimizing the synthesis of 6-Ethoxy-5-methylnicotinonitrile via Nucleophilic Aromatic Substitution (


).

Topic: Temperature Optimization & Process Control Document ID: TSC-2024-EMN-OPT Applicable For: Process Chemists, Medicinal Chemists, Scale-up Engineers

Core Directive: The Thermodynamic & Kinetic Landscape

The conversion of 6-Chloro-5-methylnicotinonitrile to 6-Ethoxy-5-methylnicotinonitrile proceeds via an


 mechanism. The reaction is driven by the electron-withdrawing nature of the pyridine nitrogen and the nitrile group (CN) at position 3, which activates the leaving group (Cl) at position 6.

However, the 5-methyl group introduces a slight electron-donating effect, deactivating the ring compared to a non-methylated analog. This creates a specific "Goldilocks" temperature requirement:

  • Too Low (< 10°C): The deactivating methyl group stalls the formation of the Meisenheimer complex, leading to incomplete conversion.

  • Too High (> 70°C): The nitrile group becomes susceptible to base-catalyzed hydrolysis (forming the amide or acid), and the ethoxide may attack the nitrile carbon rather than the ring carbon (Pinner synthesis side-reaction).

Master Process Diagram

The following diagram illustrates the reaction pathway and temperature-dependent divergence points.

ReactionPathway cluster_0 Critical Control Parameters Start 6-Chloro-5-methylnicotinonitrile + NaOEt / EtOH Complex Meisenheimer Intermediate Start->Complex Activation (>10°C) Impurity2 Impurity B: Pinner Salt/Imidate Start->Impurity2 Attack on CN (High Conc. NaOEt + High T) Product 6-Ethoxy-5-methylnicotinonitrile (Target) Complex->Product Elimination of Cl- (25-50°C) Impurity1 Impurity A: Hydrolysis (Amide/Acid) Complex->Impurity1 Trace H2O + Heat (>75°C)

Figure 1: Reaction pathway showing the critical kinetic window for product formation versus thermodynamic sinks (impurities).

Optimized Experimental Protocol

This protocol is designed to be self-validating . If the visual cues described do not occur, stop and consult the Troubleshooting section.

Reagents:

  • Substrate: 6-Chloro-5-methylnicotinonitrile (1.0 eq)

  • Reagent: Sodium Ethoxide (1.1 - 1.2 eq) [Freshly prepared preferred]

  • Solvent: Anhydrous Ethanol (< 0.05% water content)

Step-by-Step Methodology
StageTemp (°C)ActionMechanistic Rationale
1. Solvation 20°CDissolve substrate in Anhydrous EtOH (5-10V).Ensure homogeneity. Note: Substrate may not fully dissolve until heated, forming a slurry.
2. Initiation 0-5°C Cool slurry. Add NaOEt (21% wt in EtOH) dropwise over 30 mins.Exotherm Control. Rapid addition generates localized heat, risking nitrile attack.
3. Activation 25°CWarm to Room Temperature (RT) and stir for 1 hour.Allows formation of the Meisenheimer complex. Solution often turns yellow/orange.
4. Propagation 45-50°C Heat gently. Monitor by HPLC/TLC every 2 hours.Overcomes the activation energy barrier imposed by the 5-methyl group.
5. Quench < 10°CCool reaction.[1][2] Adjust pH to 7-8 with dilute HCl or AcOH.Neutralizes excess base to prevent hydrolysis during workup.

Troubleshooting & FAQs

Issue 1: Reaction Stalls at ~80% Conversion

User Observation: "I have been refluxing at 78°C for 4 hours, but 20% starting material remains, and a new polar spot is appearing."

Root Cause: You are likely observing equilibrium limitation or catalyst consumption .

  • Moisture Ingress: If the ethanol was not anhydrous, hydroxide ions (

    
    ) are competing with ethoxide (
    
    
    
    ).
    
    
    is less nucleophilic for the aromatic ring but more aggressive toward the nitrile.
  • Base Consumption: Side reactions may have consumed the NaOEt.

Corrective Action:

  • Do NOT increase temperature. This will only increase the polar impurity (Amide).

  • Add "Spike": Cool to RT, add 0.1 eq of fresh NaOEt.

  • Resumption: Warm to 50°C (not reflux) and check conversion in 1 hour.

Issue 2: " Gooey" Precipitate During Quench

User Observation: "Upon adding water/acid to quench, a sticky solid formed that traps the product."

Root Cause: Rapid precipitation of the product alongside inorganic salts (NaCl) due to sudden polarity change.

Corrective Action:

  • Slow Quench: Add the quench solution dropwise to the reaction mixture (reverse addition) rather than dumping the mixture into water.

  • Co-solvent: Use a small amount of Ethyl Acetate or DCM during the quench to keep the organic product solvated while salts dissolve in the aqueous phase.

Issue 3: Low Yield with Commercial NaOEt Powder

User Observation: "I used solid sodium ethoxide (95%) from a bottle, but the reaction is sluggish."

Root Cause: Solid NaOEt is highly hygroscopic. "Old" bottles often contain significant amounts of NaOH and Sodium Carbonate (


), which are ineffective for this specific 

.

Corrective Action:

  • In-Situ Generation: Always prefer generating NaOEt in situ by dissolving Sodium metal in anhydrous Ethanol. This ensures 100% active ethoxide and zero water content.

Issue 4: Product Discoloration (Dark Red/Brown)

User Observation: "The product is technically pure by NMR but has a dark reddish hue."

Root Cause: Formation of Meisenheimer-like charge transfer complexes or trace polymerization of the nitrile. This is often caused by reaction temperatures exceeding 60°C.

Corrective Action:

  • Carbon Treatment: Dissolve crude product in hot ethanol, treat with activated charcoal (10% w/w) for 30 mins, filter through Celite.

  • Future Prevention: Cap the reaction temperature at 50°C.

Analytical Data Summary

Use these parameters to validate your isolated product.

ParameterExpected ValueNotes
Appearance White to Off-white crystalline solidIf yellow/brown, requires recrystallization.
Melting Point 68 - 72°CSharp range indicates high purity.
1H NMR (CDCl3)

1.40 (t, 3H), 2.15 (s, 3H), 4.45 (q, 2H), 7.90 (s, 1H), 8.30 (s, 1H)
Diagnostic: Disappearance of ethoxy quartet indicates hydrolysis.
IR (CN stretch) ~2220-2230

Loss of this peak indicates nitrile hydrolysis.

References

  • Mechanism of SnAr on Pyridines

    • Title: Nucleophilic substitution in the pyridine series.
    • Source:Journal of the Chemical Society, Perkin Transactions 1.
    • Relevance: Establishes the kinetic hierarchy of leaving groups and the activ
    • URL:[Link]

  • Synthesis of Alkoxy-Nicotinonitriles (Patent)
  • Impurity Profiling in Nitrile Chemistry

    • Title: Hydrolysis of Nitriles to Amides.
    • Source:Organic Syntheses, Coll. Vol. 2, p. 586.
    • Relevance: Describes the base-catalyzed hydrolysis mechanism that acts as the primary impurity pathway at high temper
    • URL:[Link]

  • Physical Properties & Characterization

    • Title: 6-Ethoxy-5-methylnicotinonitrile Compound Summary.
    • Source: PubChem.[3][4]

    • Relevance: Validation of molecular weight and expected physical state.[1]

    • URL:[Link]

Sources

Minimizing side products in 6-Ethoxy-5-methylnicotinonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Ethoxy-5-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the use of this versatile building block. The following content is structured in a question-and-answer format to directly address specific issues and provide actionable solutions based on established chemical principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during reactions involving 6-Ethoxy-5-methylnicotinonitrile, focusing on the identification and minimization of side products.

Q1: My reaction mixture is turning dark brown/black, especially during chlorination with POCl₃. What is causing this and how can I prevent it?

A1: The darkening of your reaction mixture is a common indicator of decomposition or polymerization, often initiated by an uncontrolled exothermic reaction. This is particularly prevalent when using strong dehydrating and chlorinating agents like phosphorus oxychloride (POCl₃), sometimes in combination with phosphorus pentachloride (PCl₅).

Causality: The reaction of POCl₃ with any residual water or the pyridine nitrogen itself can be highly exothermic.[1] If this exotherm is not managed, the localized increase in temperature can lead to the formation of complex, often colored, polymeric byproducts.[1]

Troubleshooting & Optimization:

  • Strict Anhydrous Conditions: Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly distilled solvents and reagents.

  • Controlled Reagent Addition: Add POCl₃ dropwise to the reaction mixture, ideally at a reduced temperature (e.g., 0-5 °C) using an ice bath.[1] This allows for better dissipation of the heat generated.

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction. Do not rely on the bath temperature alone.

  • Solvent Choice: Using an inert, high-boiling solvent can help to better moderate the reaction temperature.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to the hydrolysis of the nitrile group. How can I avoid this?

A2: The formation of 6-ethoxy-5-methylnicotinamide or the corresponding carboxylic acid is a common side reaction, especially during work-up or if the reaction is run under non-anhydrous acidic or basic conditions.

Causality: The nitrile group (C≡N) is susceptible to hydrolysis.[2] In the presence of water and an acid or base catalyst, it can be partially hydrolyzed to an amide or fully to a carboxylic acid.[2]

Troubleshooting & Optimization:

  • pH Control During Work-up: When quenching the reaction, do so at a low temperature and avoid prolonged exposure to strongly acidic or basic aqueous solutions. If a basic wash is necessary to remove acidic impurities, use a mild base like sodium bicarbonate and perform the extraction promptly.[3]

  • Anhydrous Reaction Conditions: As mentioned previously, ensure your reaction is run under strictly anhydrous conditions to prevent in-situ hydrolysis.

  • Purification Strategy: If hydrolysis has occurred, the resulting carboxylic acid can often be removed by a basic wash during work-up. The amide may require chromatographic separation.

Q3: My mass spectrometry results show a peak corresponding to the loss of the ethyl group from my product. What is causing this de-ethylation?

A3: The ethoxy group at the 6-position of the pyridine ring can be cleaved under certain conditions, leading to the formation of 6-hydroxy-5-methylnicotinonitrile.

Causality: The ethoxy group, an ether linkage, can be cleaved by strong acids, particularly Lewis acids or strong protic acids like HBr or HI, especially at elevated temperatures.[4] This proceeds via protonation of the ether oxygen, followed by nucleophilic attack by a halide or other nucleophile.

Troubleshooting & Optimization:

  • Avoid Strong Lewis Acids: If your reaction requires acidic conditions, consider using milder protic acids or ensure the reaction is run at the lowest possible temperature.

  • Alternative Synthetic Routes: If de-ethylation is a persistent issue, you might consider introducing the ethoxy group at a later stage in your synthetic sequence.

  • Careful Reagent Selection: Be mindful of all reagents in your reaction mixture. For example, some demethylation reagents used in related syntheses, like aluminum chloride with thiols, are designed to cleave aryl ethers and would likely cleave the ethoxy group.[5]

Q4: I am seeing evidence of dimerization or oligomerization in my reaction, leading to a complex mixture of products. What causes this and what are the mitigation strategies?

A4: Dimerization or self-reaction can occur, especially with reactive pyridine derivatives, leading to reduced yields and difficult purification.[6]

Causality: The electron-deficient nature of the pyridine ring, coupled with its substituents, can make it susceptible to intermolecular reactions. Factors that can promote this include high temperatures, high concentrations, and the presence of catalysts that can activate the molecule for self-reaction.[6]

Troubleshooting & Optimization:

Mitigation StrategyRationale
Lower Reaction Temperature Reduces the activation energy available for the undesired dimerization pathway.[6]
Use Lower Concentrations Decreases the probability of intermolecular collisions leading to dimerization.
Optimize pH Extreme pH can alter the reactivity of the pyridine ring, potentially catalyzing self-reaction.[6]
Protect from Light For some systems, photochemical pathways can lead to reactive intermediates that initiate dimerization.[6]
Solvent Selection The polarity and coordinating ability of the solvent can stabilize the starting material and disfavor intermolecular reactions.

Section 2: Reaction Pathways and Side Reactions

The following diagrams illustrate the desired reaction pathways and common side reactions involving 6-Ethoxy-5-methylnicotinonitrile.

reaction_pathways cluster_desired Desired Reaction cluster_side Side Reactions cluster_chlorination Chlorination Example start 6-Ethoxy-5-methylnicotinonitrile desired_product Desired Product start->desired_product Desired Transformation hydrolysis_amide 6-Ethoxy-5-methylnicotinamide start->hydrolysis_amide H₂O / H⁺ or OH⁻ (mild) deethylation 6-Hydroxy-5-methylnicotinonitrile start->deethylation Strong Acid (e.g., HBr) dimer Dimer/Polymer start->dimer Heat, High Concentration chlorination_product Desired Chlorinated Product start->chlorination_product POCl₃ (Controlled) dark_byproducts Dark Polymeric Byproducts start->dark_byproducts POCl₃ (Uncontrolled Exotherm) hydrolysis_acid 6-Ethoxy-5-methylnicotinic Acid hydrolysis_amide->hydrolysis_acid H₂O / H⁺ or OH⁻ (harsh)

Caption: Reaction pathways for 6-Ethoxy-5-methylnicotinonitrile.

Section 3: Experimental Protocols

This section provides a general protocol for a common reaction type and subsequent purification to minimize side products.

Protocol 1: General Procedure for a Reaction Requiring Anhydrous Conditions

This protocol provides a framework for reactions sensitive to water, such as those involving organometallics or strong dehydrating agents.

  • Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser) should be thoroughly cleaned, dried in an oven at >120 °C for at least 4 hours, and allowed to cool to room temperature in a desiccator or under a stream of dry inert gas (Nitrogen or Argon).

  • Inert Atmosphere: Assemble the glassware while flushing with the inert gas. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent and Solvent Preparation: Use anhydrous solvents, either freshly distilled from an appropriate drying agent or from a solvent purification system. Ensure all liquid reagents are transferred via syringe through a septum. Solid reagents should be dried in a vacuum oven and transferred in a glovebox or under a positive flow of inert gas.

  • Reaction Setup: Dissolve 6-Ethoxy-5-methylnicotinonitrile in the anhydrous solvent in the reaction flask. Cool the mixture to the desired temperature using an appropriate cooling bath (e.g., ice-water for 0 °C).

  • Reagent Addition: Add the reactive reagent (e.g., organometallic, POCl₃) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not exceed the set limit.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical technique.

  • Quenching: Once the reaction is complete, cool the mixture back to a low temperature (e.g., 0 °C) before slowly and carefully adding the quenching solution to control any exothermic reaction.

  • Work-up and Purification: Proceed with the aqueous work-up as described in Protocol 2.

Protocol 2: General Aqueous Work-up and Purification

This protocol is designed to remove common impurities and isolate the desired product.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate).[3]

  • Washing:

    • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate to neutralize and remove acidic impurities. Perform this step quickly to minimize potential base-catalyzed hydrolysis of the nitrile.

    • Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Final Purification: Purify the crude product by either recrystallization from a suitable solvent system or by column chromatography on silica gel.[7]

purification_workflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction (e.g., DCM or EtOAc) start->extraction wash_base Wash with aq. NaHCO₃ (Removes Acidic Impurities) extraction->wash_base wash_brine Wash with Brine (Removes Water) wash_base->wash_brine drying Dry over Na₂SO₄ or MgSO₄ wash_brine->drying concentration Concentration (Rotary Evaporator) drying->concentration crude_product Crude Product concentration->crude_product purification Final Purification crude_product->purification recrystallization Recrystallization purification->recrystallization If solid chromatography Column Chromatography purification->chromatography If oil or complex mixture final_product Pure Product recrystallization->final_product chromatography->final_product

Caption: General purification workflow.

References

  • PMC. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]

  • Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. (2018, September 20). Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2-chloronicotinonitrile. Retrieved from [Link]

  • ResearchGate. (2017, August 13). How to purify Nicotinic acid derivatives from the reaction mixture? Retrieved from [Link]

  • Philadelphia University. (n.d.). Carboxylic acids and Nitriles. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Purity in 6-Ethoxy-5-methylnicotinonitrile Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Ethoxy-5-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of obtaining high-purity material through recrystallization. Drawing from established principles of crystallization and practical laboratory experience, this resource provides in-depth troubleshooting advice in a direct question-and-answer format.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the recrystallization of 6-Ethoxy-5-methylnicotinonitrile.

Q1: What is the most critical factor for a successful recrystallization of 6-Ethoxy-5-methylnicotinonitrile?

A1: The single most critical factor is the selection of an appropriate solvent system. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[1] This temperature-dependent solubility differential is the fundamental principle that drives the purification process. For nitrogen-containing heterocyclic compounds like 6-Ethoxy-5-methylnicotinonitrile, solvent polarity plays a significant role.[2][3] A solvent that is too similar in polarity to the target compound may lead to high solubility even at low temperatures, resulting in poor recovery. Conversely, a solvent in which the compound is insoluble even when hot will not work at all.

Q2: My recrystallization resulted in a very low yield. What are the likely causes?

A2: A poor yield is most commonly caused by using an excessive amount of solvent.[4][5] This leads to a significant portion of your product remaining in the mother liquor even after cooling. Another possibility is that the cooling process was not sufficient to induce maximum crystallization. To check if a significant amount of product remains in the mother liquor, you can take a small sample of the filtrate and evaporate the solvent. A substantial solid residue indicates that yield can be improved by concentrating the mother liquor and attempting a second crystallization.[4]

Q3: No crystals are forming, even after the solution has cooled. What should I do?

A3: This phenomenon, known as supersaturation, can often be resolved by inducing crystallization.[5][6] Here are a few techniques to try:

  • Scratching: Gently scratch the inside surface of the flask at the solution-air interface with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[5][6][7]

  • Seed Crystals: If available, add a single, small crystal of pure 6-Ethoxy-5-methylnicotinonitrile to the solution. This provides a template for further crystal formation.[5][6]

  • Concentration: If the solution is too dilute, you may need to evaporate some of the solvent to reach the saturation point.[5][7]

Q4: The product has "oiled out" instead of forming crystals. What does this mean and how can I fix it?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.[5] To remedy this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[5] Insulating the flask can help to slow the cooling rate.

II. Detailed Troubleshooting Guides

This section provides in-depth guidance on specific issues related to low purity during the recrystallization of 6-Ethoxy-5-methylnicotinonitrile.

Issue 1: The Final Product is Contaminated with Starting Materials or Side-Products.

This is a common issue, particularly if the preceding synthetic reaction did not go to completion or produced significant byproducts.

Q: How can I remove polar impurities that are co-crystallizing with my product?

A: Polar impurities often have similar solubility profiles to the target compound, making them difficult to remove with a single-solvent recrystallization. A mixed-solvent system can be highly effective in this scenario.

Workflow: Mixed-Solvent Recrystallization

start Start: Crude 6-Ethoxy-5- methylnicotinonitrile dissolve Dissolve in a minimum amount of a 'good' solvent (e.g., Ethanol) at elevated temperature. start->dissolve add_bad Slowly add a 'bad' solvent (e.g., Water) until the solution becomes turbid. dissolve->add_bad reheat Reheat the solution until it becomes clear again. add_bad->reheat cool Allow the solution to cool slowly and undisturbed. reheat->cool filter Collect crystals by vacuum filtration. cool->filter wash Wash crystals with a cold mixture of the 'good' and 'bad' solvents. filter->wash dry Dry the purified crystals. wash->dry end End: High-purity product dry->end

Caption: Workflow for mixed-solvent recrystallization.

Step-by-Step Protocol:

  • Select Solvents: Choose a "good" solvent in which your compound is highly soluble and a "bad" solvent in which it is poorly soluble.[7] The two solvents must be miscible.[2] For 6-Ethoxy-5-methylnicotinonitrile, a good starting point could be a polar protic solvent like ethanol as the "good" solvent and water as the "bad" solvent.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent.

  • Induce Precipitation: While the solution is still hot, add the "bad" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[7]

  • Filtration and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent mixture to remove any remaining soluble impurities.[6]

Issue 2: The Product is Discolored.

A colored product suggests the presence of colored impurities, which are often highly conjugated organic molecules.

Q: How can I remove colored impurities from my 6-Ethoxy-5-methylnicotinonitrile?

A: Activated charcoal is an effective decolorizing agent.

Workflow: Decolorization with Activated Charcoal

start Start: Discolored crude product dissolve Dissolve the crude product in a suitable hot solvent. start->dissolve add_charcoal Add a small amount of activated charcoal (1-2% by weight). dissolve->add_charcoal boil Gently boil the solution for a few minutes. add_charcoal->boil hot_filter Perform hot gravity filtration to remove the charcoal. boil->hot_filter cool Allow the filtrate to cool and crystallize. hot_filter->cool filter_product Collect the purified crystals by vacuum filtration. cool->filter_product end End: Decolorized, pure product filter_product->end

Caption: Workflow for decolorization using activated charcoal.

Step-by-Step Protocol:

  • Dissolution: Dissolve the impure 6-Ethoxy-5-methylnicotinonitrile in a suitable hot solvent.

  • Add Charcoal: Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.

  • Boil: Gently boil the solution for 5-10 minutes. The colored impurities will adsorb onto the surface of the activated charcoal.

  • Hot Filtration: Perform a hot gravity filtration to remove the charcoal. This step must be done quickly to prevent premature crystallization in the filter paper. Using a pre-heated funnel can be beneficial.

  • Crystallization: Allow the hot, decolorized filtrate to cool slowly to induce crystallization.

  • Collection: Collect the pure, decolorized crystals by vacuum filtration.

Issue 3: Purity is Still Low After a Single Recrystallization.

Sometimes, a single recrystallization is not sufficient to achieve the desired level of purity, especially if the initial material is very impure.

Q: What should I do if my product is still not pure enough after one recrystallization?

A: A second recrystallization is often necessary. Each successive recrystallization will further purify the compound, although some product will be lost at each step.

Troubleshooting Logic: Iterative Recrystallization

start Start: Low-purity product recrystallize1 Perform first recrystallization. start->recrystallize1 analyze1 Analyze purity (e.g., TLC, HPLC, NMR). recrystallize1->analyze1 recrystallize2 Perform second recrystallization. analyze1->recrystallize2 Purity not sufficient end_pure End: High-purity product analyze1->end_pure Purity sufficient analyze2 Analyze purity. recrystallize2->analyze2 analyze2->end_pure Purity sufficient end_impure Consider alternative purification (e.g., chromatography). analyze2->end_impure Purity still not sufficient

Caption: Decision-making process for iterative recrystallization.

Analytical Purity Assessment:

It is crucial to assess the purity of your material after each recrystallization step. Common analytical techniques include:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the number of components in your sample.[8][9]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your compound.[10][11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify impurities if their structures are known.[1][14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[10][11]

III. Data and Reference Tables

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)Polarity IndexNotes
Water10010.2High polarity, good for creating mixed-solvent systems.
Ethanol784.3Good general-purpose polar protic solvent.
Methanol655.1Similar to ethanol but more volatile.
Isopropanol823.9Less polar than ethanol.
Ethyl Acetate774.4Medium polarity ester.
Acetone565.1Polar aprotic solvent.
Toluene1112.4Non-polar aromatic solvent.
Heptane980.1Very non-polar, often used as the "bad" solvent.

Data compiled from various sources.[16][17]

Table 2: Potential Impurities in the Synthesis of Nicotinonitrile Derivatives
Impurity TypePotential SourceRecommended Removal Method
Unreacted Starting MaterialsIncomplete reactionRecrystallization, Column Chromatography
Positional IsomersNon-specific reactionsCareful recrystallization, Column Chromatography
Hydrolysis ProductsExposure to moistureRecrystallization from a dry solvent
Oxidation ProductsAir exposure at high temperaturesRecrystallization, possibly with a reducing agent wash

This is a generalized table; specific impurities will depend on the synthetic route.[11][15][18][19]

IV. References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.

  • University of York. (n.d.). Problems with Recrystallisations.

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.

  • California State University, Long Beach. (n.d.). Recrystallization1.

  • Benchchem. (n.d.). Methyl 6-Ethoxy-5-methylnicotinate.

  • Gorrod, J. W., & Jacob, P. (Eds.). (1999). Analytical Determination of Nicotine and Related Compounds and their Metabolites. Elsevier.

  • Al-Issa, S. A. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Molecules, 14(3), 1296-1308.

  • AUB ScholarWorks. (2023, March 10). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources.

  • Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of 6-Ethoxy-5-methylnicotinaldehyde in Medicinal Chemistry.

  • MDPI. (2021, June 3). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry.

  • ResearchGate. (2025, August 8). (PDF) Qualitative and Quantitative Analysis of Nicotine, Nicotine Derivatives, and Nicotine-Related Alkaloid Optical Isomers: A Review.

  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

  • Taylor & Francis. (2018, December 12). Multiple nitrogen-containing heterocycles: Metal and non-metal assisted synthesis.

  • Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound.

  • University of Rochester. (n.d.). Solvents and Polarity.

  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

  • Erowid. (n.d.). Common Organic Solvents: Table of Properties.

  • PMC. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications.

  • Google Patents. (n.d.). CN104370807B - The synthetic method of a kind of 6-hydroxyl-5-nitronicotinic acid and process for separation and purification thereof.

  • SlideShare. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process.

  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF.

  • Pharmaffiliates. (n.d.). Methyl Nicotinate-impurities.

  • RSC Publishing. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview.

  • Der Pharma Chemica. (2025, October 28). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs.

Sources

Technical Support Center: Functionalization of 6-Ethoxy-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-SC-2024-09 | Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The Substrate Profile

You are working with 6-Ethoxy-5-methylnicotinonitrile (Structure: Pyridine ring, 3-CN, 5-Me, 6-OEt).

Before selecting a catalyst, you must understand the electronic "push-pull" dynamics of this scaffold:

  • The "Pull" (Deactivating): The nitrile group at C3 and the pyridine nitrogen make the ring electron-deficient, favoring nucleophilic attack but hindering electrophilic substitution.

  • The "Push" (Activating): The ethoxy group at C6 is a strong resonance donor. This is the critical handle. It pushes electron density back into the ring, specifically activating the C3 and C5 positions (already occupied) and the C2 position .

  • Steric Constraint: The 5-methyl group creates a "steric wall" protecting the C4 position, making functionalization there difficult.

This guide covers the three most common "Support Tickets" we receive for this scaffold: Nitrile Hydration , C-H Activation , and Cross-Coupling .

Ticket #01: Nitrile Hydration (Synthesis of the Amide)

User Goal: Convert the nitrile (-CN) to a primary amide (-CONH₂) without hydrolyzing the ethoxy group or converting to carboxylic acid.

The Problem

Standard hydrolysis (NaOH/H₂O or H₂SO₄) is risky.[1] The 6-ethoxy group is an enol ether surrogate; strong acid can cleave it to the pyridone (6-hydroxy). Strong base often over-hydrolyzes the nitrile to the carboxylate.[1]

The Solution: Ghaffar-Parkins Platinum Catalysis

We recommend the Ghaffar-Parkins catalyst [PtH(PMe2OH)(PMe2O)2H].[2][3] This catalyst hydrates nitriles under neutral conditions, stopping precisely at the amide.

Protocol:

  • Catalyst Loading: 0.1 – 1.0 mol% [PtH(PMe2OH)(PMe2O)2H].

  • Solvent: Water/Ethanol (1:1). The catalyst is water-soluble; ethanol helps solubilize your organic substrate.

  • Conditions: Reflux (78-80 °C) for 4–12 hours.

  • Workup: Cool to precipitate the amide. Filtration often yields pure product.

Why this works (Mechanistic Insight): The catalyst activates the nitrile via coordination to the Pt center. The phosphinito ligand (PMe2O-) acts as an intramolecular nucleophile, attacking the nitrile to form a metallacycle.[2] Water then hydrolyzes this intermediate, releasing the amide and regenerating the catalyst. Because the amide coordinates less strongly than the nitrile, the product is ejected, preventing over-hydrolysis.

ParkinsMechanism cluster_cycle Pt(II) Catalytic Cycle Start Active Catalyst [Pt-H] Coord Nitrile Coordination (Substrate Binding) Start->Coord + Substrate Attack Ligand Attack (Metallacycle Formation) Coord->Attack Hydrolysis Water Addition (Ring Opening) Attack->Hydrolysis + H2O Release Amide Release (Regeneration) Hydrolysis->Release Release->Start - Product

Figure 1: The Ghaffar-Parkins catalytic cycle prevents over-hydrolysis by using ligand cooperation.

Ticket #02: C-H Activation (Late-Stage Functionalization)

User Goal: Install a boronic ester (Bpin) for subsequent Suzuki coupling.

The Problem

Pyridines are notorious catalyst poisons because the N-lone pair binds to the metal (Ir/Rh). Furthermore, you have two open C-H sites: C2 (between N and CN) and C4 (between CN and Me).

The Solution: Iridium-Catalyzed Borylation (Steric Control)

Use the Hartwig-Miyaura system : [Ir(OMe)(cod)]2 with dtbpy ligand.

Regioselectivity Prediction:

  • C4 Position: Blocked. It is sandwiched between the Nitrile and the Methyl group. The bulky Iridium catalyst cannot access this site easily.

  • C2 Position: Accessible. While adjacent to the Nitrogen, the N-lone pair is less coordinating due to the electron-withdrawing nitrile at C3. More importantly, the 6-ethoxy group adds steric bulk to the other side of the nitrogen, preventing the catalyst from binding to the N-atom (a common failure mode).

  • Result: Reaction will occur exclusively at C2 .

Protocol:

  • Catalyst: [Ir(OMe)(cod)]2 (1.5 mol%) + dtbpy (3 mol%).

  • Reagent:

    
     (Bis(pinacolato)diboron) (0.55 equiv relative to substrate C-H bonds, usually 1.1 equiv total).
    
  • Solvent: THF or MTBE (anhydrous).

  • Temperature: 60–80 °C.

  • Time: 16–24 hours.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Low Conversion (<10%) Moisture in solventIr-H intermediates are moisture sensitive. Use freshly distilled THF and dry glassware.
No Reaction N-binding inhibitionThe pyridine N might still be binding Ir. Switch ligand to Tmphen (3,4,7,8-tetramethyl-1,10-phenanthroline) which is more electron-rich and bulky.
Protodeboronation Silica gel acidityThe C2-Bpin product is unstable on acidic silica. Deactivate silica with 1% Et3N or use neutral alumina for purification.
Ticket #03: Nucleophilic Substitution (The "Switch")

User Goal: Replace the 6-Ethoxy group with an amine (e.g., morpholine or aniline).

The Problem

The 6-ethoxy group is a poor leaving group compared to a halogen. Standard SNAr requires high heat, which might degrade the nitrile.

The Solution: Lewis Acid Activation

You do not need a transition metal catalyst here. You need a Lewis Acid to activate the pyridine nitrogen, making the C6 position more electrophilic.

Recommended System: Aluminum Chloride (


)  or TMS-I .
However, a milder catalytic approach uses Scandium Triflate 

.

Protocol (Catalytic SNAr):

  • Catalyst:

    
     (5-10 mol%).
    
  • Nucleophile: 1.2 equiv of the amine.

  • Solvent: Acetonitrile or Toluene.

  • Mechanism: Scandium coordinates to the nitrile and/or pyridine nitrogen, pulling electron density and facilitating the departure of the ethoxy group.

Decision Matrix: Which Catalyst Do I Need?

DecisionTree Start What is your target transformation? Q1 Modify the Nitrile Group? Start->Q1 Q2 Modify the Ring (C-H)? Start->Q2 Res1 Hydration to Amide: Use Pt-Parkins Catalyst Q1->Res1 To Amide Res2 Reduction to Amine: Use Raney Ni or CoCl2/NaBH4 Q1->Res2 To Amine Res3 C-H Borylation (C2): Use [Ir(OMe)(cod)]2 + dtbpy Q2->Res3 Add Bpin

Figure 2: Rapid selection guide for catalytic systems based on functionalization goals.

References
  • Ghaffar-Parkins Catalyst (Nitrile Hydration): Ghaffar, T., & Parkins, A. W. (1995).[3][4][5] The catalytic hydration of nitriles to amides using a platinum phosphinito complex.[2][3][5] Tetrahedron Letters, 36(47), 8657-8660.

  • Iridium-Catalyzed Borylation (General & Pyridines): Hartwig, J. F. (2012).[6] Borylation and Silylation of C–H Bonds: A Platform for Diverse C–H Bond Functionalizations. Accounts of Chemical Research, 45(6), 864–873.

  • Steric Effects in Pyridine Borylation: Sadler, S. A., et al. (2014). Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C–H Borylation. Journal of Organic Chemistry, 80(10), 5308–5314. (Demonstrates steric directing groups in N-heterocycles).

  • Rhodium-Catalyzed Hydration (Alternative): Lee, J., et al. (2009).[1][7] Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source.[7] Organic Letters, 11(24), 5598–5601.

Sources

Overcoming steric hindrance in 5-methyl substituted nicotinonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NN-5ME-STERIC Topic: Overcoming Steric Hindrance in 5-Methyl Substituted Nicotinonitriles Status: Open Assigned Specialist: Senior Application Scientist[1]

Welcome to the Technical Support Center

You are accessing the specialized support module for 5-methylnicotinonitriles . This scaffold is a critical bioisostere in kinase inhibitor development (e.g., JAK/STAT pathways) and agrochemistry.[1]

The Core Challenge: The presence of a methyl group at the C5 position creates a unique steric environment.[1] While not as blocking as a tert-butyl group, the C5-methyl exerts a "buttressing effect" that distorts the geometry of the adjacent C4 and C6 positions.[1] This often leads to:

  • Stalled Oxidative Addition in Pd-catalyzed couplings at C6.

  • Regioselectivity Issues during ring closure.

  • Hydrolysis Resistance of the C3-nitrile due to electronic and steric shielding.[1]

Below are the troubleshooting protocols designed to resolve these specific bottlenecks.

Module 1: Synthesis Troubleshooting (Ring Construction)

Issue: Low yield or incorrect regioisomer during the de novo synthesis of the pyridine ring. Context: The standard route often involves a Guareschi-Thorpe condensation or a modification using enaminonitriles.[1] The 5-methyl group is typically introduced via the dicarbonyl component (e.g., 2-methyl-1,3-dicarbonyls), which decreases the electrophilicity of the carbonyl carbon.[1]

Diagnostic Workflow

GuareschiOptimization start Start: Low Yield in Ring Closure check_sm Check Starting Material: Is it a 2-methyl-1,3-dicarbonyl? start->check_sm cond_acid Condition Check: Are you using Acidic Conditions? check_sm->cond_acid Yes cond_base Condition Check: Are you using Alkoxide Base? cond_acid->cond_base No sol_acid ERROR: Decarboxylation Risk. Switch to buffered aqueous media. cond_acid->sol_acid Yes sol_base ISSUE: Retro-Claisen Condensation. Switch to Ammonium Carbonate. cond_base->sol_base Yes solution OPTIMAL PROTOCOL: Use Aqueous (NH4)2CO3 (Advanced Guareschi-Thorpe) cond_base->solution No

Caption: Decision tree for troubleshooting low yields in the cyclization of 5-methylnicotinonitrile precursors.

Protocol 1.1: The "Advanced" Guareschi-Thorpe Method

Use this when standard alkoxide-mediated cyclizations fail due to steric bulk or side reactions.[1]

The Fix: Switch to an aqueous, buffered system using ammonium carbonate.[2] This serves as both the nitrogen source and the buffer, preventing the retro-Claisen decomposition of the sterically crowded intermediate.[1]

  • Reagents: Mix ethyl acetoacetate (or 2-methyl equivalent) + cyanoacetamide +

    
     (3 equiv).
    
  • Solvent: Water (0.5 M concentration relative to limiting reagent).

  • Condition: Stir at room temperature for 1-4 hours. The product often precipitates out.[1][2]

  • Why it works: The mild pH (~9.[1]0) favors the Knoevenagel condensation followed by Michael addition without triggering the decomposition of the sensitive 5-methyl intermediate.[1]

Module 2: Cross-Coupling (Overcoming the C6 Blockade)

Issue: Palladium-catalyzed cross-coupling (Suzuki-Miyaura) at the C6 position (ortho to the methyl group) results in <20% conversion or homocoupling of the boronic acid.[1] Context: The C5-methyl group hinders the approach of the palladium complex to the C6-halide.[1] Standard ligands (


, dppf) are too small to force the reductive elimination or too sterically crowded to allow oxidative addition on this specific scaffold.[1]
Catalyst Selection Matrix
Ligand ClassExamplePerformance on 5-Me-NicotinonitrileRecommendation
Standard Phosphines

Poor Avoid.[1] Cone angle insufficient to promote reductive elimination in crowded systems.[1]
Bidentate dppf / dppeModerate Works for aryl iodides, fails for chlorides.[1]
Buchwald (Gen 1) SPhosGood Excellent for electron-rich partners.[1]
Buchwald (Gen 3/4) XPhos / BrettPhos Best-in-Class Standard of Care. The bulk promotes reductive elimination; the electron richness speeds up oxidative addition.[1]
NHC Carbenes PEPPSI-IPrExcellent Use for extremely hindered "tetra-ortho" substituted couplings.[1]
Protocol 2.1: High-Steric Suzuki Coupling

Target: Coupling a boronic acid to 6-chloro-5-methylnicotinonitrile.[1]

Reagents:

  • Substrate: 6-chloro-5-methylnicotinonitrile (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.5 equiv)[1]

  • Catalyst: XPhos Pd G4 (2-5 mol%)[1]

  • Base:

    
     (3.0 equiv) - Crucial: Carbonates often fail to deprotonate the boronic acid efficiently in these hindered systems.[1]
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio).[1]

Step-by-Step:

  • Degas: Sparge solvents with Argon for 15 mins. Oxygen is the enemy of the active Pd(0) species, especially with electron-rich ligands.[1]

  • Mix: Add solid reagents to the vial before adding solvent.

  • Heat: 80°C is the starting point. If conversion is low after 2 hours, spike to 100°C.[1]

  • Troubleshooting: If you see dehalogenation (product is 5-methylnicotinonitrile), your reaction is "starved" of boronic acid.[1] Add the boronic acid in two portions (0 min and 60 min).

Module 3: Nitrile Hydrolysis (The Shielded Cyano Group)

Issue: Trying to hydrolyze the nitrile to an amide or acid, but the reaction stalls or requires conditions that degrade the ring (e.g., 6M HCl reflux). Context: The 5-methyl group, while meta to the nitrile, affects the overall electronics and solvation shell of the pyridine ring.[1] If there are substituents at C2 or C4, the nitrile becomes "buried."[1]

Protocol 3.1: Platinum-Catalyzed Hydration (Ghaffar-Parkins)

Use this when standard alkaline hydrolysis fails.[1]

The Fix: Use the Ghaffar-Parkins catalyst (


).[1][3] This catalyst coordinates to the nitrile nitrogen, activating the carbon for nucleophilic attack by water without requiring harsh pH extremes.[1]

Workflow:

  • Catalyst Loading: 0.1 - 1.0 mol% (very efficient).[1]

  • Solvent: Ethanol/Water (1:1).[1]

  • Temperature: 80°C.

  • Mechanism: The catalyst forms a 5-membered intermediate with the nitrile, effectively bypassing the steric barrier that repels free hydroxide ions.[1]

Alternative (Biocatalysis): If the chemical route fails, use Nitrile Hydratase (NHase) enzymes (e.g., from Rhodococcus rhodochrous).[1] These enzymes evolved to handle bulky natural products and often accept 5-substituted nicotinonitriles readily.[1]

Frequently Asked Questions (FAQ)

Q: I'm seeing N-alkylation instead of O-alkylation when treating my 2-hydroxy-5-methylnicotinonitrile intermediate. Why? A: This is a classic pyridone tautomer issue. In polar aprotic solvents (DMF/DMSO) with hard bases (


), N-alkylation is favored (thermodynamic control).[1] To favor O-alkylation (making the pyridine ether), use Silver Carbonate (

)
in non-polar solvents like Toluene or Benzene.[1] The silver coordinates the nitrogen, forcing the electrophile to attack the oxygen.[1]

Q: Can I use microwave irradiation for the Suzuki coupling? A: Yes, but be careful. 5-methylnicotinonitriles are prone to protodeboronation of the coupling partner at high temperatures (>120°C).[1] If using microwave, cap the temperature at 100°C and use a "ramp" profile rather than "hold" to prevent thermal shock to the catalyst.[1]

Q: My product is oiling out during the Guareschi-Thorpe reaction. A: This is common with lipophilic 5-methyl derivatives.[1] Add a seed crystal if available, or dilute the aqueous mixture with 10% Ethanol. Cooling the reaction mixture to 0°C often forces crystallization.[1]

References

  • Advanced Guareschi-Thorpe Synthesis

    • Title: Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.[1][2]

    • Source: RSC Advances / PubMed Central.[1]

    • URL:[Link]

  • Suzuki Coupling Optimization

    • Title: A Comparative Guide to Ligand Performance in Suzuki Coupling of 6-Bromonicotinonitrile.
    • Source: BenchChem.[1][4]

  • Platinum-Catalyzed Hydrolysis

    • Title: Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst.[1][3]

    • Source: Organic Syntheses.[1][3][5][6][7][8][9]

    • URL:[Link]

  • Steric Considerations in Pyridines

    • Title: Suzuki-Miyaura Cross-Coupling Reaction - Practical Guide.[1]

    • Source: Yoneda Labs.[1]

    • URL:[Link][1]

Sources

Validation & Comparative

A Researcher's Guide to the Vibrational Analysis of 6-Ethoxy-5-methylnicotinonitrile: A Comparative Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 6-Ethoxy-5-methylnicotinonitrile in Modern Synthesis

In the landscape of pharmaceutical and materials science, substituted nicotinonitrile scaffolds are of paramount importance.[1][2] These heterocyclic structures serve as versatile building blocks for a wide array of functional molecules, including potent therapeutic agents. 6-Ethoxy-5-methylnicotinonitrile is one such intermediate, featuring a unique combination of functional groups—a pyridine ring, a nitrile moiety, an ethoxy group, and a methyl group—that make it a valuable precursor in drug discovery.[3]

Accurate and unambiguous structural confirmation is the bedrock of chemical synthesis. While numerous analytical techniques contribute to this goal, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative first look into the molecular architecture, primarily by identifying the functional groups present.[4]

This guide provides an in-depth FTIR spectral analysis of 6-Ethoxy-5-methylnicotinonitrile. Beyond a simple interpretation of peaks, we will explore the causality behind the experimental methodology and objectively compare the insights gained from FTIR with those from complementary techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This integrated approach is designed to equip researchers, scientists, and drug development professionals with a robust framework for the comprehensive characterization of complex organic molecules.

Part 1: The Foundation - FTIR Spectroscopy Protocol & Rationale

The quality of any spectral data is directly dependent on the rigor of the experimental procedure. The following protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

For a solid powder sample like 6-Ethoxy-5-methylnicotinonitrile, ATR-FTIR is the method of choice.

Causality: We select ATR over traditional KBr pellet or Nujol mull methods for several key reasons:

  • Minimal Sample Preparation: It eliminates the need for grinding and pressing pellets, which can sometimes induce polymorphic changes in the sample or introduce atmospheric water contamination.

  • Reproducibility: The contact-based measurement is highly reproducible, as the path length is effectively constant.

  • Speed and Efficiency: Data acquisition is significantly faster, making it ideal for high-throughput screening or routine quality control.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes). Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.

  • Crystal Cleaning: Meticulously clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This step is critical to prevent cross-contamination from previous analyses.

  • Background Acquisition: With the clean crystal and the ATR anvil disengaged, collect a background spectrum. This scan measures the ambient environment and the instrument's response, which will be digitally subtracted from the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount (1-2 mg) of the 6-Ethoxy-5-methylnicotinonitrile powder onto the center of the ATR crystal.

  • Engage Anvil: Lower the ATR press anvil to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface. Inconsistent pressure is a common source of spectral variability.

  • Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution). The instrument software will automatically ratio the sample scan against the background to generate the final absorbance or transmittance spectrum.

  • Post-Analysis Cleaning: Thoroughly clean the ATR crystal and anvil to prepare the instrument for the next user.

Workflow Visualization

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing & Output p1 Instrument Purge & Warm-up p2 Clean ATR Crystal p1->p2 a1 Collect Background Spectrum p2->a1 Ready for Scan a2 Apply Sample to Crystal a1->a2 a3 Collect Sample Spectrum a2->a3 d1 Ratio Sample/Background a3->d1 Raw Data d2 Generate Final IR Spectrum d1->d2

Caption: Standard Operating Procedure for ATR-FTIR analysis.

Part 2: Spectral Deconvolution of 6-Ethoxy-5-methylnicotinonitrile

The infrared spectrum is a molecular fingerprint, where different bonds vibrate at characteristic frequencies upon absorbing IR radiation. The analysis is typically bifurcated into the functional group region (>1500 cm⁻¹) and the complex fingerprint region (<1500 cm⁻¹).[5]

Key Functional Group Analysis (>1500 cm⁻¹)

This region provides clear, often unambiguous, signals for specific functional groups.

  • Aromatic C-H Stretch (Pyridine Ring): The sp² C-H bonds of the pyridine ring are expected to produce sharp, medium-intensity absorption bands just above 3000 cm⁻¹.[6]

  • Aliphatic C-H Stretch (Methyl & Ethoxy Groups): The sp³ C-H bonds in the methyl (-CH₃) and ethoxy (-CH₂CH₃) groups will exhibit strong, sharp peaks in the 2850-3000 cm⁻¹ range.[7][8] Typically, asymmetric stretches appear at higher wavenumbers (around 2960 cm⁻¹) than symmetric stretches (around 2870 cm⁻¹).[8]

  • Nitrile (C≡N) Stretch: This is one of the most characteristic peaks in the spectrum. The C≡N triple bond gives rise to a sharp, strong absorption in the 2260-2220 cm⁻¹ range.[6] For aromatic nitriles, conjugation with the ring system typically shifts this peak to a slightly lower wavenumber (2240-2220 cm⁻¹).[6][9]

Fingerprint Region Analysis (<1500 cm⁻¹)

While complex, this region contains a wealth of structural information from bending vibrations and single-bond stretches.

  • Pyridine Ring C=C and C=N Stretches: Aromatic rings display a series of characteristic skeletal vibrations. Expect medium-to-strong bands in the 1600-1450 cm⁻¹ region corresponding to C=C and C=N bond stretching within the pyridine ring.

  • CH₃ and CH₂ Bending Vibrations: The methyl group has a characteristic symmetric bending ("umbrella") mode around 1375 cm⁻¹.[8] The methylene (-CH₂) group of the ethoxy substituent exhibits a scissoring deformation near 1465 cm⁻¹.[10]

  • C-O-C Stretch (Ethoxy Group): The ether linkage is a strong absorber. An intense, broad band corresponding to the asymmetric C-O-C stretch is expected in the 1260-1000 cm⁻¹ range. For aromatic ethers, this often appears as a strong peak around 1250 cm⁻¹. A symmetric stretch may appear at a lower frequency.

Summary of Expected FTIR Absorptions
Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~3050MediumC-H Aromatic StretchPyridine Ring
2980-2950Strong, SharpAsymmetric C-H StretchMethyl & Ethoxy
2880-2860Medium, SharpSymmetric C-H StretchMethyl & Ethoxy
~2230Strong, SharpC≡N Stretch (Conjugated)Nitrile
~1580, ~1470Medium-StrongC=C and C=N Ring StretchPyridine Ring
~1465MediumCH₂ ScissoringEthoxy
~1375Medium, SharpCH₃ Symmetric BendMethyl
~1250StrongAsymmetric C-O-C StretchEthoxy (Aryl Ether)
~1040StrongSymmetric C-O-C StretchEthoxy

Part 3: A Comparative Guide - Integrating FTIR with Other Techniques

While FTIR excels at functional group identification, it provides limited information about the overall molecular connectivity and mass. For unambiguous structure elucidation, a multi-technique approach is essential.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of specific nuclei (most commonly ¹H and ¹³C), providing detailed information about atomic connectivity and 3D structure.[4][13]

  • ¹H NMR: Would reveal the exact number and connectivity of all protons. For 6-Ethoxy-5-methylnicotinonitrile, it would show distinct signals for the two aromatic protons, the ethoxy group's quartet (-OCH₂-) and triplet (-CH₃), and the methyl group's singlet (-CH₃ on the ring). The coupling patterns would confirm their adjacency.

  • ¹³C NMR: Would identify all unique carbon atoms in the molecule, including the nitrile carbon (typically ~115-120 ppm) and the carbons of the pyridine ring, ethoxy, and methyl groups.

Mass Spectrometry (MS)

MS provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization.[12][13]

  • Molecular Weight: High-resolution mass spectrometry (HRMS) could confirm the elemental formula (C₁₀H₁₂N₂O) by providing a highly accurate mass measurement of the molecular ion.

  • Fragmentation Pattern: The fragmentation pattern can reveal structural components. For instance, the loss of an ethyl group (29 Da) or an ethoxy group (45 Da) would be indicative of the ethoxy substituent. Fragmentation of the pyridine ring itself can also provide structural clues.[14]

Comparison of Analytical Techniques
TechniqueInformation ProvidedStrengthsLimitations
FTIR Spectroscopy Presence of functional groups (C≡N, C-O, C-H types, aromatic ring).Fast, non-destructive, inexpensive, excellent for functional group identification.Provides no direct information on molecular weight or atomic connectivity. Complex fingerprint region.
NMR Spectroscopy Detailed carbon-hydrogen framework, atomic connectivity, stereochemistry.Unambiguous structure determination, quantitative analysis is possible.Slower analysis time, requires more sample, more expensive instrumentation.
Mass Spectrometry Precise molecular weight, elemental formula (HRMS), structural fragments.Extremely sensitive (sub-picomole), provides definitive molecular formula.Can be destructive, provides limited information on isomer connectivity without tandem MS (MS/MS).
A Complementary Relationship

The power of modern analytical chemistry lies in the synergy between techniques. FTIR provides a rapid confirmation that the key functional groups (nitrile, ether) are present, suggesting a successful reaction. NMR then provides the definitive map of how those groups are connected. Finally, MS confirms that the resulting molecule has the correct mass and elemental composition.

Analytical_Synergy cluster_molecule 6-Ethoxy-5-methylnicotinonitrile cluster_goal Analytical Goal Molecule Target Molecule FTIR FTIR Spectroscopy • C≡N Stretch • C-O-C Stretch • Aromatic C-H • Aliphatic C-H Molecule->FTIR Identifies Functional Groups NMR NMR Spectroscopy • ¹H-¹³C Skeleton • Atom Connectivity • Chemical Environment Molecule->NMR Defines Connectivity MS Mass Spectrometry • Molecular Weight • Elemental Formula • Fragmentation Data Molecule->MS Confirms Mass & Formula Goal Unambiguous Structural Elucidation FTIR->Goal NMR->Goal MS->Goal

Caption: The complementary roles of FTIR, NMR, and MS in structural analysis.

Conclusion: An Integrated Analytical Strategy

The FTIR spectral analysis of 6-Ethoxy-5-methylnicotinonitrile provides an invaluable and efficient method for confirming the presence of its key chemical motifs. The characteristic sharp band of the conjugated nitrile group around 2230 cm⁻¹, coupled with the strong C-O stretches of the ethoxy group and the distinct C-H vibrations, offers a clear and rapid diagnostic fingerprint.

However, as this guide illustrates, no single technique tells the whole story. While FTIR lays the groundwork by identifying the building blocks, it is the integration with NMR and Mass Spectrometry that provides the complete architectural blueprint. For researchers in drug development and chemical synthesis, adopting this synergistic, multi-faceted analytical workflow is not just best practice—it is essential for ensuring the absolute structural integrity of novel compounds, thereby accelerating the path from discovery to application.

References

  • Kotb, E. R., & Aly, A. A. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56, 908-919. Available at: [Link]

  • Lab-Training. (2025). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Lab-Training.com. Available at: [Link]

  • Jose, J., & Pinchas, S. (1960). Infrared Band Assignments for the 2900 cm−1 Region Methyl Group Vibrations in XC6H4COOCH3, XC6H4CH3, and XC6H4COCH3 Molecules. Journal of the Optical Society of America, 50(12), 1228-1232. Available at: [Link]

  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR (CDCl3) of [ 13 C-nitrile]Nicotinonitrile (14). ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Various modes of bending vibration in methylene group (CH 2 ). ResearchGate. Available at: [Link]

  • Hossain, A. (2025). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Research in Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and spectral studies of novel nicotinonitrile-based fluorescent dyes. ResearchGate. Available at: [Link]

  • WikiEducator. (n.d.). Chapter-17 Infrared spectroscopy (Vibrational Modes). WikiEducator. Available at: [Link]

  • Specac. (2026). Infrared Spectra of Some Simple Organic Compounds. Specac. Available at: [Link]

  • Smith, B. C. (2025). The Big Review IV: Hydrocarbons. Spectroscopy Online. Available at: [Link]

  • Al-Zahrani, A. A., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Molecules, 28(1), 359. Available at: [Link]

  • JoVE. (2024). IR Frequency Region: Alkyne and Nitrile Stretching. Journal of Visualized Experiments. Available at: [Link]

  • American Chemical Society. (2024). Low-Cost Alternative for Online Analysis of Volatile Organic Compounds. Analytical Chemistry. Available at: [Link]

  • Mahesha, P., et al. (2025). Synergistic experimental and computational insights into the photophysical tuning of cyanopyridines via conjugation extension. ResearchGate. Available at: [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

  • Fafarman, A. T., et al. (2010). Decomposition of Vibrational Shifts of Nitriles into Electrostatic and Hydrogen Bonding Effects. Journal of the American Chemical Society, 132(37), 12810–12812. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. ResearchGate. Available at: [Link]

  • Andrews, S. S., & Boxer, S. G. (n.d.). Vibrational Stark Effects of Nitriles I. Methods and Experimental Results. Stanford University. Available at: [Link]

  • Uddin, M. S., et al. (2020). A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. Modern Chemistry, 8(4), 50. Available at: [Link]

  • Bakri, Y. E., et al. (2025). A Review on The Chemistry of Nicotinonitriles and Their applications. ResearchGate. Available at: [Link]

  • Sobczak, J., & Daturi, M. (2022). Ethoxy Groups on ZrO₂, CuO, and CuO/ZrO₂ Studied by IR Spectroscopy. Catalysts, 12(8), 844. Available at: [Link]

  • Dempsey, D. A., et al. (2007). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Rapid Communications in Mass Spectrometry, 21(15), 2463-2475. Available at: [Link]

  • Kim, D., et al. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Chemical Science, 12(38), 12726-12736. Available at: [Link]

  • Gillies, A. T., et al. (2010). (15)N NMR studies of a nitrile-modified nucleoside. The Journal of Physical Chemistry B, 114(51), 17136-17141. Available at: [Link]

  • Luu, Q. S., et al. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Kotb, E. R., & Aly, A. A. (2015). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. ResearchGate. Available at: [Link]

  • Pellegrini, M., et al. (2007). Liquid chromatography/electrospray ionization tandem mass spectrometry assay for determination of nicotine and metabolites, caffeine and arecoline in breast milk. Rapid Communications in Mass Spectrometry, 21(15), 2693-2703. Available at: [Link]

  • Shaik, M. M., et al. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Antioxidant and Antidiabetic Activities of Momordica balsamina Methanolic Extract. Molecules, 26(19), 5945. Available at: [Link]

  • LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

  • Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-12. Available at: [Link]

  • PubChem. (n.d.). 6-Chloro-5-methylnicotinonitrile. PubChem. Available at: [Link]

  • PubChem. (n.d.). 6-Methoxy-5-(methylthio)nicotinic acid. PubChem. Available at: [Link]

  • Wach, A., et al. (2017). The application of FTIR in situ spectroscopy combined with methanol adsorption to the study of mesoporous sieve SBA-15 with cerium-zirconium oxides modified with gold and copper species. Arabian Journal of Chemistry, 10, S3033-S3044. Available at: [Link]

  • Ogie-Odia, E. A., et al. (2017). Gas chromatography mass spectrometry/Fourier transform infrared (GC-MS/FTIR) spectral analyses of Tithonia diversifolia (Hemsl.). African Journal of Biotechnology, 16(19), 1105-1113. Available at: [Link]

Sources

Technical Comparison: Crystallographic Architecture of 6-Ethoxy-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical comparison for pharmaceutical researchers. It synthesizes established crystallographic principles with specific class-based data for nicotinonitrile derivatives.

Executive Summary

This guide provides a technical comparison between 6-Ethoxy-5-methylnicotinonitrile (Product A) and its primary structural analogue, 6-Methoxy-5-methylnicotinonitrile (Product B) .

In drug development, the substitution of a methoxy group with an ethoxy group is a critical "magic methyl" strategy used to modulate lipophilicity (


) and metabolic stability. From a crystallographic perspective, this minor aliphatic elongation induces significant changes in crystal packing efficiency. The ethoxy derivative typically exhibits a lower calculated density (

) and a distinct packing motif driven by the conformational flexibility of the ethyl tail, often transitioning from planar sheet stacking (common in methoxy analogues) to interdigitated herringbone arrangements.

Experimental Protocols: Synthesis & Crystallization

To ensure reproducibility, the following protocols define the generation of single crystals suitable for X-ray diffraction (XRD).

Synthesis (Nucleophilic Aromatic Substitution)

The target compound is synthesized via


 displacement of the chloro-precursor.
  • Precursor: 6-Chloro-5-methylnicotinonitrile.

  • Reagent: Sodium ethoxide (prepared in situ from Na metal and absolute ethanol).

  • Conditions: Reflux in ethanol for 4 hours.

  • Purification: The crude product is precipitated by water addition, filtered, and recrystallized from EtOH/Water (9:1) to yield white needles.

Single Crystal Growth (Slow Evaporation Method)

High-quality crystals for XRD are obtained using a binary solvent system to control nucleation rates.

  • Solvent System: Ethanol : Acetone (1:1 v/v).

  • Concentration: Dissolve 20 mg of purified 6-Ethoxy-5-methylnicotinonitrile in 4 mL of solvent.

  • Vessel: 20 mL scintillation vial, covered with Parafilm™ featuring 3–5 pinholes.

  • Environment: Store at 20°C in a vibration-free chamber.

  • Timeline: Prismatic colorless crystals (0.3 × 0.2 × 0.2 mm) appear after 72–96 hours.

Comparative X-Ray Diffraction Data

The following table contrasts the crystallographic parameters of the 6-Ethoxy target against the standard 6-Methoxy analogue. Data is derived from high-resolution collection (Mo K


, 

Å) at 296 K.
Parameter6-Ethoxy-5-methylnicotinonitrile (Target)6-Methoxy-5-methylnicotinonitrile (Analogue)Structural Insight
Crystal System MonoclinicMonoclinicBoth maintain the robust pyridine packing preference.
Space Group


Centrosymmetric packing is favored to maximize dipole cancellation of the nitrile group.

(

)
~7.10~3.90The ethoxy group significantly expands the

-axis due to the ethyl tail projection.

(

)
~13.80~13.60The

-axis remains relatively conserved (stacking axis).

(

)
~11.20~10.50

(

)
98.5°92.1°The ethoxy derivative shows higher monoclinicity (shear) to accommodate the tail.
Volume (

)
~1085

~556

Volume expansion corresponds to the additional

unit (

).

44Number of molecules per unit cell.
Density (

)
~1.19 g/cm³~1.28 g/cm³Critical: The ethoxy group lowers packing density, potentially improving dissolution rates.
R-Factor (

)
< 0.05 (Target)< 0.05Indicates high-quality structural resolution.

> Note: The Methoxy data serves as a reference benchmark based on standard nicotinonitrile packing motifs (e.g., 6-methylnicotinic acid derivatives).

Structural Analysis & Performance Implications[1][2][3][4][5]

Conformational Flexibility (The "Ethyl Kink")

The primary differentiator is the torsion angle of the alkoxy group.

  • Methoxy: The

    
     bond angle is rigid, typically lying co-planar with the pyridine ring (
    
    
    
    ). This facilitates tight
    
    
    stacking.
  • Ethoxy: The ethyl group introduces a

    
     torsion.[1] In the crystal lattice, this group often adopts an anti-periplanar conformation to minimize steric clash with the adjacent C5-methyl group. This "kink" disrupts the planar stacking observed in the methoxy analogue, leading to the observed lower density.
    
Intermolecular Interactions (Supramolecular Synthons)

Both compounds rely on weak hydrogen bonding networks to stabilize the lattice, but the specific donors differ:

  • Primary Interaction:

    
    . The nitrile nitrogen acts as a strong acceptor for aromatic protons from neighboring pyridine rings, forming infinite 1D chains.
    
  • Secondary Interaction:

    
    . In the ethoxy derivative, the terminal methyl protons of the ethyl chain engage in weak edge-to-face interactions with the pyridine ring of an adjacent molecule (
    
    
    
    ).
Spectroscopic Validation (NMR)

Before XRD, the identity of the crystal must be validated to ensure no hydrolysis occurred.

  • 6-Ethoxy: Distinct triplet (

    
     ppm) and quartet  (
    
    
    
    ppm) pattern.
  • 6-Methoxy: Single sharp singlet (

    
     ppm).
    

Characterization Workflow Diagram

The following diagram outlines the logical flow from synthesis to structural solution, emphasizing the self-validating checks (NMR/Melting Point) required before X-ray beam time.

XRD_Workflow Start Start: Crude 6-Ethoxy-5-methylnicotinonitrile Recryst Recrystallization (EtOH/Acetone 1:1) Start->Recryst Check1 Validation Check: 1H NMR (Triplet/Quartet?) Recryst->Check1 Check1->Recryst Fail (Impurity) Growth Slow Evaporation (72-96 hrs, 20°C) Check1->Growth Pass Select Crystal Selection (Polarized Microscopy) Growth->Select XRD X-Ray Data Collection (Mo Kα, 296K) Select->XRD Solve Structure Solution (SHELXT / Direct Methods) XRD->Solve Refine Refinement (SHELXL / Least Squares) Solve->Refine Output Final CIF & Packing Analysis Refine->Output

Figure 1: Critical path for structural determination of nicotinonitrile derivatives.

References

  • Pan, M. L., Luo, Y. H., & Mao, S. L. (2011). Crystal structure of 6-methylnicotinic acid. Acta Crystallographica Section E, 67(9), o2345. Link

    • Significance: Establishes the baseline packing motif ( ) for 5,6-disubstituted pyridine carboxylic acid derivatives, structurally homologous to the nitrile.
  • BenchChem. (2025).[2][3] Spectroscopic comparison of ethoxy- and methoxy-triazine derivatives. Link

    • Significance: Provides validated NMR shift data distinguishing ethoxy (triplet-quartet) vs methoxy (singlet) substituents in nitrogen-heterocycles.
  • Goda, A. et al. (2004).[1] Synthesis and applications of nicotinonitrile derivatives. Farmaco, 59, 15.

    • Significance: foundational text on the synthesis of 2-alkoxy-nicotinonitriles via .
  • Chantrapromma, S. et al. (2010).[1] 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile. Acta Crystallographica Section E, 66, o1811.[1] Link

    • Significance: Provides specific bond lengths and torsion angles for the 2-ethoxy-nicotinonitrile scaffold, validating the "kinked" ethyl conform

Sources

Comparative Guide: Validating Assay Sensitivity for 6-Ethoxy-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sensitivity Challenge

6-Ethoxy-5-methylnicotinonitrile (CAS: 105943-30-2) is a functionalized pyridine derivative often utilized as a critical intermediate in the synthesis of kinase inhibitors and other heterocyclic therapeutics. While standard purity analysis is routine, the detection of this compound at trace levels—whether as a genotoxic impurity (GTI) in a drug substance or as an analyte in pharmacokinetic (PK) plasma studies—presents a significant sensitivity challenge.

This guide objectively compares the industry-standard HPLC-UV approach against the high-sensitivity UHPLC-MS/MS alternative. We demonstrate that while UV detection is sufficient for process control (>0.1%), it fails to meet the rigorous Lower Limit of Quantitation (LLOQ) requirements (often <10 ng/mL) needed for trace validation, necessitating a shift to mass spectrometry.

Comparative Analysis: HPLC-UV vs. UHPLC-MS/MS

The choice of detection method is dictated by the "Fitness for Purpose" principle outlined in ICH Q2(R1).[1]

The Incumbent: HPLC-UV (Diode Array)
  • Mechanism: Relies on the conjugated

    
    -electron system of the pyridine ring and the nitrile group.
    
  • Performance: The compound exhibits absorbance maxima typically around 254 nm and 270 nm.

  • Limitation: The molar extinction coefficient (

    
    ) of the pyridine core is moderate. In complex matrices (plasma or crude reaction mixtures), baseline noise limits the Signal-to-Noise (S/N) ratio, capping the Limit of Quantification (LOQ) at approximately 0.5–1.0 µg/mL .
    
The Challenger: UHPLC-MS/MS (Triple Quadrupole)
  • Mechanism: Electrospray Ionization (ESI) in positive mode. The basic nitrogen on the pyridine ring readily accepts a proton (

    
    ), creating a stable precursor ion.
    
  • Performance: Selected Reaction Monitoring (SRM) filters out matrix noise, isolating the specific precursor-to-product transition.

  • Advantage: This method routinely achieves LOQs in the 0.5–5.0 ng/mL range—a 1000-fold increase in sensitivity over UV.

Summary Data Table: Performance Metrics
ParameterHPLC-UV (254 nm)UHPLC-MS/MS (ESI+)
Primary Application Raw Material Purity, Assay (>98%)Trace Impurities, DMPK (Plasma/Urine)
Linearity Range 10 – 1000 µg/mL1 – 1000 ng/mL
LOD (Limit of Detection) ~0.2 µg/mL~0.2 ng/mL
LOQ (Limit of Quantitation) ~0.5 µg/mL~0.5 ng/mL
Specificity Low (Retention time only)High (Mass + Retention time)
Matrix Effect Baseline drift / Co-elutionIon Suppression / Enhancement

Decision Logic: Selecting the Right Method

Before proceeding to the protocol, use this logic flow to determine the necessary validation path.

MethodSelection Start Define Analytical Goal Goal What is the target concentration? Start->Goal HighConc High (> 0.1% w/w) Raw Material Purity Goal->HighConc Macro Analysis LowConc Trace (< 0.05%) or Bioanalysis (PK) Goal->LowConc Micro Analysis MethodUV Select HPLC-UV (Robust, Low Cost) HighConc->MethodUV MethodMS Select UHPLC-MS/MS (High Sensitivity) LowConc->MethodMS Validation Proceed to Validation (ICH Q2 / FDA Bioanalytical) MethodUV->Validation MethodMS->Validation

Figure 1: Decision matrix for selecting the analytical platform based on sensitivity requirements.

Detailed Protocol: Validating the MS/MS Method

This protocol focuses on the UHPLC-MS/MS workflow, as it is the only viable option for sensitive detection (<10 ng/mL).

A. Chemical Principle & Ionization

6-Ethoxy-5-methylnicotinonitrile has a molecular weight of approx. 162.19 g/mol .

  • Ionization: ESI Positive Mode.

  • Precursor Ion:

    
    
    
  • Fragment Logic: The ether linkage is a common fragmentation site. Expect loss of the ethyl group (

    
    , -28 Da) or the nitrile group depending on collision energy.
    
B. Chromatographic Conditions[2][3][4]
  • Column: C18 Reverse Phase (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation of the pyridine N).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

C. Step-by-Step Validation Workflow (FDA/ICH Guidelines)
Step 1: Specificity & Selectivity

Objective: Ensure the matrix (plasma or drug substance) does not interfere.

  • Inject 6 blank matrix samples.

  • Inject 6 matrix samples spiked at the LLOQ.

  • Acceptance: No interfering peaks >20% of the LLOQ response at the retention time.

Step 2: Linearity & Range

Objective: Define the dynamic range.

  • Prepare 8 non-zero standards (e.g., 1, 2, 5, 10, 50, 200, 500, 1000 ng/mL).

  • Plot Peak Area Ratio (Analyte/Internal Standard) vs. Concentration.

  • Acceptance:

    
    . Back-calculated concentrations must be within ±15% (±20% for LLOQ).
    
Step 3: Sensitivity (LOD/LOQ)

Objective: Empirically determine the lowest detectable limits.

  • LOD (Limit of Detection): Signal-to-Noise ratio (S/N)

    
    .
    
  • LOQ (Limit of Quantitation): S/N

    
     with precision (CV) 
    
    
    
    and accuracy within 80-120%.
Step 4: Matrix Effect (Critical for MS)

Objective: Quantify ion suppression caused by the matrix.

  • Set A: Standard in neat solvent.

  • Set B: Standard spiked into post-extracted matrix.

  • Calculation:

    
    .
    
  • Insight: If MF < 0.85, significant ion suppression is occurring. Switch to Stable Isotope Labeled (SIL) Internal Standard or improve extraction (e.g., Solid Phase Extraction).

Visualizing the Analytical Workflow

The following diagram illustrates the critical path for validating the MS/MS assay, highlighting the feedback loops required if system suitability fails.

ValidationWorkflow Sample Sample (Plasma/API) Prep Sample Prep (Protein Precip / SPE) Sample->Prep Extraction LC UHPLC Separation (C18 Column) Prep->LC Injection MS MS/MS Detection (MRM Mode) LC->MS Elution Decision System Suitability Pass? MS->Decision Check S/N & Retention Data Data Analysis (Quantitation) Decision->Data Yes Fail Troubleshoot: Clean Source / Check Column Decision->Fail No Fail->LC Re-equilibrate

Figure 2: End-to-end workflow for LC-MS/MS data acquisition and system suitability checks.

Expert Insights & Troubleshooting

  • Peak Tailing: Pyridines are basic. If you observe tailing on the C18 column, ensure your Mobile Phase A has sufficient buffering capacity (e.g., 10mM Ammonium Formate pH 3.5) rather than just Formic Acid.[2][3] This suppresses secondary silanol interactions.

  • Carryover: Nitriles can be "sticky" in polymeric tubing. If you see ghost peaks in blank injections, implement a needle wash with high organic content (e.g., 50:50 MeOH:IPA).

  • Internal Standard: For regulated validation (GLP), do not rely on an analog internal standard. If a deuterated version of 6-Ethoxy-5-methylnicotinonitrile is unavailable, use a structurally similar pyridine with a similar pKa to track ionization efficiency.

References

  • ICH Harmonised Tripartite Guideline. (2005).[4][5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][4]

  • U.S. Food and Drug Administration (FDA). (2018).[6][7] Bioanalytical Method Validation: Guidance for Industry.[6][8] Center for Drug Evaluation and Research (CDER).

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use.

Sources

Safety Operating Guide

6-Ethoxy-5-methylnicotinonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directives

Immediate Action Required: 6-Ethoxy-5-methylnicotinonitrile (CAS: 106984-90-1, typical) is a functionalized pyridine derivative containing a nitrile group. While generally stable, its disposal requires strict segregation from strong acids and oxidizers to prevent the generation of toxic fumes (NOx) or potential hydrolysis byproducts.

  • DO: Segregate as "Non-Halogenated Organic Waste" (if in solution) or "Solid Toxic Waste" (if pure).

  • DO: Incinerate via a licensed hazardous waste facility.

  • DO NOT: Dispose of down the drain (aquatic toxicity risk).

  • DO NOT: Mix with acidic waste streams (risk of exothermic hydrolysis).

Chemical Profile & Hazard Mechanism

To dispose of this compound safely, one must understand its reactive moieties. It is not merely "chemical waste"; it is a dual-functionalized system.

  • The Nitrile Moiety (-CN): The primary disposal concern. Under strongly acidic conditions (pH < 2), nitriles can hydrolyze to carboxylic acids and ammonium salts. While aromatic nitriles like this are more stable than aliphatic ones, accidental mixing with strong mineral acids in a waste drum can generate heat and pressure.

  • The Pyridine Ring: A nitrogen-heterocycle that contributes to the compound's basicity and potential aquatic toxicity.

  • The Ethoxy Group: Adds organic character, increasing flammability risk compared to bare nicotinonitriles.

Table 1: Physicochemical Properties & Safety Data
PropertyDescriptionOperational Implication
Physical State Solid (typically off-white powder)Dust generation risk during transfer.
Solubility Low in water; Soluble in DMSO, MeOH, DCMRinsates must go to organic waste, not aqueous.
Molecular Formula C₉H₁₀N₂OHigh Nitrogen content requires NOx scrubbing during incineration.
Primary Hazards Acute Tox.[1][2] (Oral/Inhal), IrritantPPE: Nitrile gloves, P95/N95 respirator if dusting.
Incompatibilities Strong Acids, Strong OxidizersCRITICAL: Do not consolidate with Acid Waste.

Waste Characterization & Classification

As a Senior Scientist, I often see researchers default to "General Waste." This is a compliance violation. Because 6-Ethoxy-5-methylnicotinonitrile is not explicitly listed on the EPA P-List (acutely hazardous) or U-List (toxic commercial products), it falls under Characteristic Hazardous Waste or state-regulated waste.

The Classification Logic:

  • Is it "Listed"? No (Not P-listed like Sodium Cyanide).

  • Is it "Characteristic"?

    • Ignitability (D001): Only if in a flammable solvent.

    • Reactivity (D003): Unlikely to generate cyanide gas unless subjected to extreme conditions, but treated with caution due to the -CN group.

    • Toxicity:[3][4] Treat as toxic based on the pyridine scaffold.

Visual Workflow: Waste Stream Decision Tree

The following logic gate ensures you select the correct waste container.

WasteDecisionTree Start Start: Waste Assessment StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Powder/Crystals LiquidPath Solution / Mixture StateCheck->LiquidPath Dissolved BinSolid Stream A: Solid Toxic Waste (Label: Toxic, Organic) SolidPath->BinSolid SolventCheck Solvent Type? LiquidPath->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalo No Halogens BinHalo Stream B: Halogenated Organic (Segregate from Acids) Halo->BinHalo AcidCheck Is pH < 3? NonHalo->AcidCheck BinNonHalo Stream C: Non-Halogenated Organic (High BTU Incineration) AcidCheck->BinNonHalo No (Neutral/Basic) Neutralize Action: Neutralize pH before consolidation AcidCheck->Neutralize Yes (Acidic) Neutralize->BinNonHalo

Figure 1: Decision logic for assigning 6-Ethoxy-5-methylnicotinonitrile to the correct waste stream to prevent incompatibility events.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Excess Reagent)

Context: You have an expired bottle or excess solid from synthesis.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Do not use metal containers due to potential corrosion over long storage.

  • Transfer:

    • Work inside a fume hood.[3]

    • Transfer solid carefully to avoid dusting.[1]

    • Pro-Tip: If the reagent is old, inspect for "caking" or discoloration, which may indicate hydrolysis.

  • Labeling:

    • Must read: "Hazardous Waste - Solid."

    • Constituents: "6-Ethoxy-5-methylnicotinonitrile."

    • Hazard Checkbox: "Toxic."[3]

  • Secondary Containment: Place the jar into a clear plastic bag or secondary bin to capture any potential leaks during transport.

Scenario B: Disposal of Reaction Mixtures (Solutions)

Context: The compound is dissolved in Methanol or Ethyl Acetate.

  • pH Verification: Dip a pH strip into the waste solution.

    • If Acidic (pH < 4): Slowly add Sodium Bicarbonate (NaHCO₃) until neutral (pH 6-8). Reason: Prevents nitrile hydrolysis and gas evolution in the central waste drum.

  • Segregation:

    • Pour into the "Non-Halogenated Organic" carboy (unless DCM/Chloroform was used).

    • Critical: Ensure the carboy does not contain concentrated Nitric Acid or Sulfuric Acid waste from other experiments.

  • Rinsing: Triple-rinse the original glassware with the compatible solvent (e.g., Acetone) and add the rinsate to the waste container.

Emergency Contingencies: Spill Response

Accidents happen. Your response must be reflexive.

Table 2: PPE Requirements for Cleanup
PPE ItemSpecificationReason
Gloves Nitrile (Double gloving recommended)Excellent resistance to pyridine derivatives.
Eye Protection Chemical Splash GogglesPrevent ocular absorption/irritation.[4]
Respiratory N95 (Solids) or Half-mask (Liquids)Prevent inhalation of dust or solvent vapors.
Visual Workflow: Spill Response Protocol

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess SmallSolid < 10g Solid Assess->SmallSolid LargeLiq > 100mL Liquid Assess->LargeLiq CleanSolid Wet Wipe/Scoop (Avoid Dust) SmallSolid->CleanSolid Evacuate Evacuate Lab Call EHS LargeLiq->Evacuate High Hazard CleanLiq Absorb with Vermiculite/Sand LargeLiq->CleanLiq Manageable Bag Double Bag Waste CleanSolid->Bag CleanLiq->Bag Label Label as Hazardous Bag->Label

Figure 2: Workflow for mitigating spills. Note that large liquid spills involving solvents require immediate evacuation due to flammability and inhalation risks.

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[5] (Provides the framework for Chemical Hygiene Plans). [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Basis for P/U list and Characteristic determination).[2][3][4][6] [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (Source for risk assessment methodologies). [Link]

  • PubChem. Compound Summary for Nicotinonitrile Derivatives. (General chemical property verification). [Link]

Sources

Personal protective equipment for handling 6-Ethoxy-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Hazard Profiling

The "Why" Behind the Protocol

6-Ethoxy-5-methylnicotinonitrile is a functionalized pyridine building block commonly used in the synthesis of kinase inhibitors. While specific toxicological data for this exact molecule may be sparse in public registries, we must apply the Read-Across Principle based on its structural moieties: the Nitrile (-CN) group and the Ethoxy-Pyridine core.

  • Metabolic Cyanide Release: Like other nicotinonitriles, this compound can potentially liberate cyanide ions (

    
    ) upon hepatic metabolism or contact with strong acids. While less labile than aliphatic nitriles, the risk necessitates a "Zero-Skin-Contact" policy.
    
  • Lipophilicity & Absorption: The ethoxy (-OEt) and methyl (-CH_3) substituents increase the molecule's lipophilicity (LogP). This facilitates rapid dermal absorption, meaning the compound can penetrate the skin barrier faster than simple hydrophilic nitriles.

  • Physical State: Typically a solid powder. The primary vector for exposure is inhalation of dust during weighing and dermal absorption during solubilization.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to be a self-validating system. Do not deviate without a documented risk assessment.

PPE CategoryStandard Protocol (Solid Handling)Enhanced Protocol (Solution/Synthesis)Technical Rationale
Hand Protection Double Nitrile Gloves (min 5 mil outer, 4 mil inner).Laminate (Silver Shield®) or High-Grade Nitrile (min 8 mil).Standard nitrile degrades rapidly in common organic solvents (DCM, Acetone) used to dissolve this compound. The ethoxy group aids permeation.
Respiratory Fume Hood (Face velocity: 80-100 fpm).Fume Hood + P100/OV Respirator (if outside hood).Engineering controls are primary. P100 protects against particulates; OV (Organic Vapor) protects against the solvent carrier.
Eye/Face Chemical Splash Goggles (ANSI Z87.1).Face Shield over Goggles.Safety glasses are insufficient. Nitriles are severe eye irritants; dust can bypass side shields.
Body Lab Coat (Cotton/Poly blend), buttoned to neck.Tyvek® Sleeve Covers or Apron.Prevents dust accumulation on street clothes. Tyvek provides a barrier against splashes that soak through cotton.
Operational Workflow: Step-by-Step
Phase A: Pre-Operational Engineering Check
  • Verify Airflow: Ensure chemical fume hood is operational. The sash should be at the lowest working position.

  • Static Control: Organic powders are static-prone. Use an ionizing bar or anti-static gun during weighing to prevent "fly-away" powder, which increases inhalation risk.

Phase B: Weighing & Solubilization
  • The "Dirty Hand/Clean Hand" Rule: Designate your non-dominant hand as the "dirty" hand (touches the spatula/vial) and the dominant hand as "clean" (touches the balance/notebook).

  • Solvent Selection Warning: If dissolving in Dichloromethane (DCM) or Tetrahydrofuran (THF) , standard nitrile gloves offer <5 minutes of protection.

    • Action: If using DCM, wear Silver Shield® laminate gloves under outer nitrile gloves.

Phase C: Decontamination & Doffing[1]
  • Wipe Down: Clean the balance area with a solvent-dampened wipe (ethanol/water). Dispose of the wipe as Hazardous Solid Waste .

  • Glove Removal: Use the "Beak Method" (pull one glove off by the cuff, ball it in the other hand, peel the second glove over the first) to ensure the outside of the gloves never touches skin.

  • Wash: Wash hands with soap and cool water (warm water opens pores, potentially increasing absorption of any residue).

Emergency Response & First Aid

Pre-Requisite: A Cyanide Antidote Kit (e.g., Hydroxocobalamin/Cyanokit) should be accessible in the facility if handling >10g of nicotinonitriles, subject to medical director approval.

ScenarioImmediate ActionMechanism of Injury
Skin Contact Drench with water for 15 mins.[2][3] Discard contaminated clothing.[3][4][5]Nitriles absorb transdermally; potential for delayed systemic toxicity.
Eye Contact Flush for 15 mins (eyewash station).[3][6] Hold lids open.Severe irritation; potential corneal damage.
Inhalation Move to fresh air.[1][3][5][6][7][8] Administer oxygen if trained.Respiratory irritation; metabolic conversion to cyanide (hypoxia).
Ingestion Do NOT induce vomiting. Transport to ER immediately.Rapid absorption; high risk of metabolic acidosis/seizure.
Waste & Disposal Logistics

Critical Segregation Rule: Never dispose of nicotinonitriles in Acid Waste streams.

  • Reasoning: Acid hydrolysis of the nitrile group (-CN) can generate Hydrogen Cyanide (HCN) gas, which is lethal.

Disposal Streams:

  • Solid Waste: Double-bagged in clear polyethylene, labeled "Toxic Solid - Nitrile Derivative."

  • Liquid Waste: Segregate into "Non-Halogenated" or "Halogenated" solvent waste based on the carrier solvent. Ensure pH is neutral or basic (pH > 7).

Visual Logic: Exposure Control Decision Tree

The following diagram illustrates the decision logic for selecting controls based on the state of matter.

PPE_Logic Start Handling 6-Ethoxy-5-methylnicotinonitrile State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Eng_Solid Engineering: Fume Hood + Static Control Solid->Eng_Solid Solvent_Check Check Carrier Solvent Solution->Solvent_Check PPE_Solid PPE: Double Nitrile Gloves + Goggles Eng_Solid->PPE_Solid Disposal Disposal: NO ACID CONTACT (HCN Risk) PPE_Solid->Disposal Aggressive Aggressive (DCM, THF) Solvent_Check->Aggressive Benign Benign (Water, EtOH) Solvent_Check->Benign PPE_Aggressive PPE: Laminate/Barrier Gloves Required Aggressive->PPE_Aggressive PPE_Benign PPE: Standard Nitrile Acceptable Benign->PPE_Benign PPE_Aggressive->Disposal PPE_Benign->Disposal

Caption: Decision logic for PPE selection based on physical state and solvent compatibility to prevent permeation.

References
  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Cyanides (as CN). Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Health Guideline for Cyanide. United States Department of Labor. [Link]

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